2-Bromo-4'-hydroxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOFQHKEWTQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034576 | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown odorless liquid; [Reference #1] | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9435 | |
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Vapor Pressure |
0.000011 [mmHg] | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2491-38-5 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
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| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |
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| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and a significant tool in biochemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activity as a covalent inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and SHP-1. The guide includes detailed experimental methodologies for its synthesis and use in inhibitory assays, alongside visualizations of the relevant biological signaling pathways.
Introduction
This compound, also known by synonyms such as 4-(Bromoacetyl)phenol and PTP Inhibitor I, is an organic compound with the CAS number 2491-38-5 .[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] In the realm of scientific research, it is particularly valued as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable tool for studying cellular signaling pathways implicated in a range of diseases including diabetes, cancer, and inflammatory disorders.[1][3]
Chemical and Physical Properties
This compound is a pale beige solid with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] It is characterized by its lachrymatory and hygroscopic nature, necessitating careful handling and storage.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2491-38-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid/White to off-white crystalline powder | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMF (20 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL). | [1][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the bromination of 4'-hydroxyacetophenone.[1] This can be achieved using elemental bromine or a brominating agent like pyridinium (B92312) hydrobromide perbromide in a suitable solvent.
Experimental Protocol: Bromination using Bromine
This protocol is adapted from established synthesis routes.[5]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663)
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C in an ice bath.
-
Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the stirred solution over a period of 20 minutes.
-
Stir the reaction mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
-
Recrystallize the crude product from ether to yield the purified this compound (14.1 g).
Experimental Protocol: Bromination using Pyridinium Hydrobromide Perbromide
This alternative method avoids the use of elemental bromine.[2]
Materials:
-
4-hydroxyacetophenone
-
Pyridinium hydrobromide perbromide
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-hydroxyacetophenone in THF.
-
Add pyridinium hydrobromide perbromide to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, the product can be isolated and purified, typically by recrystallization from methanol.[1]
Biological Activity and Applications
This compound is a well-documented inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in regulating a wide array of cellular processes. It acts as a covalent inhibitor, forming a stable bond with the catalytic domain of its target phosphatases.[3]
Inhibition of PTP1B and a-Glucosidase
This compound is a known inhibitor of PTP1B with a reported Ki value of 42 μM.[3][6] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.
Inhibition of SHP-1
This compound also inhibits the Src homology region 2 domain-containing phosphatase-1 (SHP-1), with a reported Ki value of 43 μM for the catalytic domain.[3][4] SHP-1 is a critical negative regulator in various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, and is involved in regulating immune responses, cell proliferation, and differentiation.[7] Its inhibition has implications for research in cancer, allergy, and inflammation.[3]
Signaling Pathways
The inhibitory action of this compound on PTP1B and SHP-1 has significant downstream effects on key cellular signaling pathways.
PTP1B and the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling cascade. By inhibiting PTP1B, this compound enhances and prolongs insulin-mediated signaling, leading to increased glucose uptake and utilization.
SHP-1 and the JAK/STAT Signaling Pathway
SHP-1 is a crucial negative regulator of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. By dephosphorylating JAKs and STATs, SHP-1 terminates the signaling cascade. Inhibition of SHP-1 by this compound can therefore potentiate cytokine and growth factor signaling.
Experimental Protocols: Cellular Assays
The following protocols provide a general framework for assessing the inhibitory activity of this compound in a cellular context. Specific cell lines and conditions should be optimized based on the research question.
Cell-Based PTP1B Inhibition Assay
This protocol outlines a method to determine the effect of this compound on PTP1B activity in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Insulin
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-Insulin Receptor (p-IR), anti-Insulin Receptor (IR), anti-phospho-AKT (p-AKT), anti-AKT, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IR, IR, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation levels in inhibitor-treated cells to vehicle-treated cells to determine the inhibitory effect of this compound on PTP1B activity.
-
Analytical Data
¹H NMR (500 MHz, DMSO-d₆): δ 10.61 (s, 1H), 7.91-7.86 (m, 2H), 6.90-6.86 (m, 2H), 5.02 (s, 2H) ppm.[8]
¹³C NMR (125 MHz, DMSO-d₆): δ 190.3, 163.1, 131.4, 125.8, 115.5, 113.1, 41.7 ppm.[8]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage.[9] It is also a lachrymator.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
This compound is a valuable chemical entity for both synthetic chemistry and biomedical research. Its well-defined role as a covalent inhibitor of PTP1B and SHP-1 makes it an essential tool for investigating the intricacies of cellular signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this compound in their studies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2491-38-5 [chemicalbook.com]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-guided studies of the SHP-1/JAK1 interaction provide new insights into phosphatase catalytic domain substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound 2491-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
2-Bromo-4'-hydroxyacetophenone molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical compound in scientific research and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in various biological pathways.
Core Compound Data
This compound, also known as 4-(Bromoacetyl)phenol or PTP Inhibitor I, is a significant intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its utility is underscored by its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 215.04 g/mol | [1][2][4][5] |
| CAS Number | 2491-38-5 | [1][2][3][5] |
| Appearance | Pale beige or white to off-white solid | [1][2][6] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |
| pKa (Predicted) | 7.69 ± 0.15 | [6] |
| InChI Key | LJYOFQHKEWTQRH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C(=O)CBr)O | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from cited literature.
Synthesis via Bromination of 4-hydroxyacetophenone
This common method involves the direct bromination of 4'-hydroxyacetophenone.
-
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes, maintaining the temperature.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Recrystallize the crude product from ether to yield pure this compound (14.1 g).[7]
-
Synthesis using Pyridinium (B92312) Hydrobromide Perbromide
An alternative method utilizes a less hazardous brominating agent.
-
Materials:
-
4-hydroxyacetophenone
-
Pyridinium hydrobromide perbromide
-
Tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Combine 4-hydroxyacetophenone with pyridinium hydrobromide perbromide in tetrahydrofuran (THF).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified, typically through recrystallization from methanol.[1][2]
-
Biological Significance and Applications
This compound is extensively utilized in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] It has demonstrated inhibitory activity against PTP1B with a Kᵢ value of 42 μM, making it a valuable tool for studying metabolic disorders like diabetes.[1][2][8] Its inhibition of SHP-1 also has implications for research in cancer, allergy, and inflammation.[1] The compound's ability to covalently bind to the catalytic domain of these enzymes makes it an essential reagent for investigating cellular signaling pathways.[1][2]
In industrial settings, it is used as a microbicide to inhibit bacterial growth in various applications, including papermaking chemicals, emulsion paints, adhesives, and polishes.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the direct bromination method.
Caption: Synthesis workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2491-38-5 [chemicalbook.com]
- 3. 2'-BROMO-4'-HYDROXYACETOPHENONE | VSNCHEM [vsnchem.com]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4'-hydroxyacetophenone is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and extensive analytical data. Furthermore, it elucidates its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP1B and SHP-1, and details the experimental protocols for assessing its inhibitory activity. The guide also presents visual representations of the key signaling pathways modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.
Chemical and Physical Properties
This compound, also known as 4-(bromoacetyl)phenol, is a pale beige solid at room temperature.[1] It is a halogenated aromatic ketone with the chemical formula C₈H₇BrO₂.[1] This compound is slightly soluble in chloroform (B151607) and methanol (B129727).[1] Due to its lachrymatory nature and hygroscopic properties, it requires careful handling and storage in an inert atmosphere, preferably at 2-8°C.[1]
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the bromination of 4'-hydroxyacetophenone. Below are two detailed experimental protocols for its synthesis and a general procedure for its purification by recrystallization.
Experimental Protocol 1: Bromination using Bromine in Ether
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction and neutralize any excess acid.
-
Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from ether to yield the final product (14.1 g).
Experimental Protocol 2: Bromination using Bromine in Ethyl Acetate (B1210297) and Chloroform
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Ethyl acetate
-
Chloroform
-
Aluminum chloride
Procedure:
-
Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform in a suitable reaction vessel with stirring.
-
Prepare a solution of bromine (159.8 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.
-
Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute. The reaction temperature should be monitored, starting at around 21.4°C.
-
After approximately 1.25 hours of addition, add aluminum chloride (1.2 g) to the reaction mixture.
-
Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).
-
Filter the reaction mixture to remove any solids. The filtrate contains the desired product.
Purification by Recrystallization
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ether).
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Data
Comprehensive analytical data is crucial for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 10.61 | s |
| 7.91-7.86 | m |
| 6.90-6.86 | m |
| 5.02 | s |
| ¹³C NMR (125 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.3 | C=O |
| 163.1 | C-OH |
| 131.4 | Ar-C |
| 125.8 | Ar-C |
| 115.5 | Ar-C |
| 41.7 | -CH₂Br |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (phenolic) |
| ~1670 | C=O stretch (ketone) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenol) |
| ~600 | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 214/216 | [M]⁺ (presence of Br isotopes) |
| 135 | [M - CH₂Br]⁺ |
| 121 | [M - Br - CO]⁺ |
Mechanism of Action and Biological Activity
This compound is a known covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including diabetes, obesity, and cancer.
This compound specifically targets PTP1B and SHP-1, two important PTPs involved in key signaling pathways.[1] The inhibitory mechanism involves the covalent modification of a catalytic cysteine residue within the active site of the phosphatase by the α-bromoacetyl group of the inhibitor. This irreversible binding inactivates the enzyme.
Inhibition of PTP1B and its Role in Insulin (B600854) and Leptin Signaling
PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity, making it a compound of interest for the research of type 2 diabetes and obesity.
Inhibition of SHP-1 and its Role in JAK/STAT and JNK Signaling
SHP-1 is another crucial PTP that negatively regulates the JAK/STAT signaling pathway, which is involved in immune responses and cell growth. It is also implicated in the regulation of the JNK signaling pathway, which plays a role in stress responses and apoptosis. Inhibition of SHP-1 by this compound can therefore modulate these cellular processes.
Experimental Protocols for Enzyme Inhibition Assays
The following are detailed protocols for assessing the inhibitory activity of this compound against PTP1B and SHP-1.
PTP1B Inhibition Assay
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
SHP-1 Inhibition Assay
Materials:
-
Recombinant human SHP-1 enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the SHP-1 enzyme solution (final concentration ~100 nM) to each well and pre-incubate for 15 minutes at 37°C.
-
Start the reaction by adding 10 µL of pNPP solution (final concentration ~5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 10 µL of 5 M NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
Determine the percentage of inhibition and the IC₅₀ value.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is also a lachrymator. Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This technical guide has provided a detailed overview of this compound, a compound of significant interest in drug discovery and development. The comprehensive information on its synthesis, purification, analytical characterization, and biological activity, including its inhibitory effects on PTP1B and SHP-1, serves as a valuable resource for researchers. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As with all chemical research, adherence to strict safety protocols is paramount when working with this substance.
References
Synthesis of 2-Bromo-4'-hydroxyacetophenone from 4-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-4'-hydroxyacetophenone from its precursor, 4-hydroxyacetophenone. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and a known inhibitor of protein tyrosine phosphatases (PTPs). This document provides a comprehensive overview of the synthetic methodologies, quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Core Synthesis Overview
The primary method for synthesizing this compound is the α-bromination of 4-hydroxyacetophenone. This reaction specifically targets the methyl group adjacent to the carbonyl function. The selection of the brominating agent and solvent system is critical to achieving high yields and minimizing side products, such as bromination on the aromatic ring.
Data Presentation: A Comparative Analysis of Synthetic Protocols
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound. This allows for a direct comparison of different reaction conditions and their reported outcomes.
| Starting Material (4-hydroxyacetophenone) | Brominating Agent (Molar Equiv.) | Solvent System | Reaction Temperature | Reaction Time | Reported Yield |
| 1.0 mol (136.2 g) | Bromine (1.0 mol) | Ethyl Acetate / Chloroform | 21.4 °C | 8.5 hours | Not explicitly stated, but 122.9 g of 95% pure product was obtained.[1] |
| 110 mmol (15 g) | Bromine (110 mmol) | Ether | 0 °C | 1 hour | 59.6%[2] |
| Not specified | Pyridinium hydrobromide perbromide | Tetrahydrofuran (THF) | Room Temperature | 3 hours | Not specified.[3] |
Experimental Workflow
The general experimental workflow for the synthesis of this compound is depicted in the following diagram.
References
Physical and chemical properties of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4'-hydroxyacetophenone, a halogenated aromatic ketone, is a versatile compound with significant applications in medicinal chemistry and industrial processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly as a protein tyrosine phosphatase (PTP) inhibitor. The information is presented to support and guide researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a pale beige solid at room temperature.[1] It is characterized by its molecular formula, C8H7BrO2, and a molecular weight of approximately 215.04 g/mol .[1] This compound is hygroscopic and lachrymatory, necessitating careful handling and storage in an inert atmosphere, typically at 2-8°C.[1][2]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 2-bromo-1-(4-hydroxyphenyl)ethanone | [3] |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C8H7BrO2 | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Synonyms | 4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide, PTP Inhibitor I | [1] |
| Property | Value | Reference |
| Appearance | Pale beige to white crystalline solid/powder | [1][4] |
| Melting Point | 123-126 °C | [1][2] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1][2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 7.69 ± 0.15 | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Sparingly soluble in water. | [1][2][5] |
| Stability | Hygroscopic | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the bromination of 4'-hydroxyacetophenone.[1]
Method 1: Bromination using Bromine
-
Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate (B86663).
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool the solution to 0°C.
-
Add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Carefully pour the mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
-
Recrystallize the crude product from diethyl ether to yield the purified this compound (14.1 g).[6]
-
Method 2: Bromination using Pyridinium (B92312) Hydrobromide Perbromide
-
Materials: 4-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF).
-
Procedure:
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 4'-hydroxyacetophenone.
Biological Activity and Signaling Pathways
This compound is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs).[2] It specifically targets the catalytic domain of PTPs, such as PTP1B and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[2][7]
The inhibitory activity against PTP1B (Ki value of 42 μM) makes it a valuable tool for studying metabolic disorders like diabetes.[1] Its inhibition of SHP-1 (Ki value of 43 μM) has implications for research in cancer, allergy, and inflammation.[2][7] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the PTP catalytic domain by the α-bromoacetophenone moiety.
Signaling Pathway Inhibition Diagram
The diagram below illustrates the inhibitory action of this compound on a generic PTP signaling pathway.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and lachrymatory.[1] Therefore, strict safety protocols must be followed during handling. This includes the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[8] In case of contact, the affected area should be washed immediately with soap and water.[8] For storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][8]
Industrial Applications
Beyond its role in research, this compound is utilized as a microbicide and microbistat in various industrial applications.[1] It is registered for use in inhibiting bacterial growth in papermaking chemicals and for enhancing the stability of emulsion paints, adhesives, and polishes.[1]
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and biological activity. Its role as a PTP inhibitor provides a valuable tool for researchers studying a range of cellular signaling pathways and disease states. The synthetic routes are well-established, allowing for its accessibility in a laboratory setting. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound. This guide serves as a foundational resource for professionals working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2491-38-5 [chemicalbook.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound CAS#: 2491-38-5 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of its role in relevant signaling pathways.
Section 1: Solubility Data of this compound
The solubility of this compound is a critical parameter for its application in various experimental and developmental settings. While comprehensive quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, this section compiles the available information to guide researchers in solvent selection and experimental design.
The compound's structure, featuring both a polar hydroxyl group and a brominated acetyl group, results in a nuanced solubility profile. It is a white to light beige crystalline solid at room temperature.[1]
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 60 | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | 20 | Not Specified |
Table 2: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description |
| Chloroform | CHCl₃ | 119.38 | Slightly Soluble[2][3] |
| Methanol | CH₃OH | 32.04 | Slightly Soluble[2][3] |
| Water | H₂O | 18.02 | Insoluble |
Section 2: Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely accepted "shake-flask" method.[4][5] This method is considered the gold standard for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., ethanol, DMSO, water)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)
-
Mobile phase for HPLC analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Below is a graphical representation of the experimental workflow.
Section 3: Role in Signaling Pathways
This compound is recognized as a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing phosphatase 1 (SHP-1).[2][3] These enzymes are critical negative regulators in various signaling pathways, including the insulin (B600854) signaling cascade. By inhibiting PTP1B and SHP-1, this compound can modulate these pathways, making it a valuable tool for research in areas such as diabetes and inflammation.
The diagram below illustrates the inhibitory action of this compound on the PTP1B and SHP-1 signaling pathways.
References
Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4'-hydroxyacetophenone (CAS No: 2491-38-5). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this important intermediate in pharmaceutical synthesis.
Spectroscopic Data Summary
The following sections present the available spectroscopic data for this compound. The data has been compiled from peer-reviewed literature and established chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 10.55-10.51 | multiplet | 1H | Ar-OH |
| 2 | 8.08-8.00 | multiplet | 1H | Ar-H |
| 3 | 7.76-7.68 | multiplet | 1H | Ar-H |
| 4 | 7.06-6.99 | multiplet | 1H | Ar-H |
| 5 | 6.73-6.67 | multiplet | 1H | Ar-H |
| 6 | 4.78 | singlet | 2H | -CH₂Br |
Solvent: DMSO-d₆[1]
¹³C NMR (Carbon NMR) Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 190.3-189.6 | C=O |
| 2 | 163.2-162.0 | Ar-C-OH |
| 3 | 132.0-130.9 | Ar-C |
| 4 | 125.9-124.8 | Ar-CH |
| 5 | 116.0-114.8 | Ar-CH |
| 6 | 33.6 | -CH₂Br |
Solvent: DMSO-d₆[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | O-H (Phenol) | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~1680 | C=O (Ketone) | Stretching |
| ~1600, 1500, 1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Phenol) | Stretching |
| ~700-600 | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₇BrO₂.
Expected Mass Spectrometry Data
| m/z | Ion |
| 214/216 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 135 | [M - CH₂Br]⁺ |
| 121 | [M - Br - CO]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition (Electron Ionization - EI): The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample solution is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and research tool. The document details its discovery and historical context, outlines its physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, it explores the compound's significant applications, particularly its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs), and illustrates its mechanism of action within relevant signaling pathways. This guide is intended to be a valuable resource for professionals in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, also known by synonyms such as 4-(Bromoacetyl)phenol and 4-Hydroxyphenacyl Bromide, is an aromatic ketone that has garnered significant attention in both academic research and industrial applications.[1] Its bifunctional nature, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. While its early history is intertwined with the development of substituted acetophenones in the late 19th and early 20th centuries, its modern significance is largely attributed to its utility as a tool compound in chemical biology and as a precursor in the synthesis of pharmaceuticals.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, the synthesis of the parent compound, acetophenone (B1666503), was first reported in 1857.[2] The related compound, phenacyl bromide, was first reported in 1871. It is plausible that this compound was first synthesized in the late 19th or early 20th century, during a period of extensive exploration into the reactions of aromatic compounds.
The industrial synthesis of acetophenone via the Friedel–Crafts reaction was established in 1925, paving the way for the production of a wide range of derivatives.[2] Early applications of similar α-bromoacetophenones were often as lachrymators and as intermediates in organic synthesis.
The contemporary significance of this compound emerged with the growing interest in protein tyrosine phosphatases (PTPs) as therapeutic targets. Its identification as a covalent inhibitor of PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), marked a pivotal point in its history.[1][3] This discovery established it as a valuable tool for studying PTP-mediated signaling pathways and as a lead compound for the development of novel therapeutics for metabolic disorders and cancer.
Physicochemical Properties
This compound is a pale beige solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1][4] |
| CAS Number | 2491-38-5 | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Appearance | Pale beige solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the α-bromination of 4'-hydroxyacetophenone (B195518). Several methods have been reported, with variations in the brominating agent and reaction conditions.
Synthesis via Bromination of 4'-hydroxyacetophenone with Bromine
This method is a classical approach to the synthesis of α-bromo ketones.
Materials:
-
4'-hydroxyacetophenone
-
Bromine
-
Ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure: [4]
-
Dissolve 15 g (110 mmol) of 4'-hydroxyacetophenone in 200 mL of ether in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 17.6 g (110 mmol) of bromine in a suitable solvent dropwise to the stirred solution over a period of 20 minutes.
-
After the addition is complete, continue stirring the mixture for 1 hour at 0 °C.
-
Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Recrystallize the crude product from ether to yield pure this compound.
Synthesis using Pyridinium (B92312) Hydrobromide Perbromide
This method offers a safer alternative to using liquid bromine.
Materials:
-
4'-hydroxyacetophenone
-
Pyridinium hydrobromide perbromide
-
Tetrahydrofuran (THF)
-
Methanol for recrystallization
-
Dissolve 4'-hydroxyacetophenone in THF at room temperature.
-
Add pyridinium hydrobromide perbromide to the solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the THF under reduced pressure.
-
Recrystallize the resulting solid from methanol to obtain the purified product.
Applications
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1] The bromoacetyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Covalent Inhibitor of Protein Tyrosine Phosphatases (PTPs)
A major application of this compound is in biochemical research as a covalent inhibitor of PTPs.[1][3] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM and against SHP-1 with a Ki of 43 μM.[1][3] By covalently modifying the catalytic cysteine residue in the active site of these enzymes, it irreversibly inhibits their function. This property makes it an invaluable tool for studying the roles of PTPs in cellular signaling pathways implicated in diseases such as diabetes, cancer, and inflammation.[1]
Industrial Applications
In industrial settings, this compound is utilized as a microbicide and microbistat.[1] It is employed to inhibit the growth of slime-forming bacteria in various systems, including papermaking chemicals, water cooling systems, and oil recovery drilling muds.[5] It also finds use in enhancing the stability of emulsion paints, adhesives, and polishes.[1]
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
PTP1B Signaling Pathway Inhibition
References
- 1. nbinno.com [nbinno.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2491-38-5 [chemicalbook.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2-bromo-4'-hydroxyacetophenone. Chalcones, a class of aromatic ketones, serve as crucial intermediates in the biosynthesis of flavonoids and are recognized for their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. The protocols detailed herein focus on the Claisen-Schmidt condensation, a reliable method for synthesizing these valuable compounds.
Introduction
Chalcones are characterized by an open-chain α,β-unsaturated carbonyl system connecting two aromatic rings. The introduction of a bromine atom and a hydroxyl group on one of the phenyl rings, as in the case of this compound, can significantly influence the biological activity of the resulting chalcone (B49325) derivatives. This structural motif offers opportunities for further functionalization, making these compounds attractive scaffolds in medicinal chemistry and drug discovery.
General Synthesis Workflow
The synthesis of chalcones from this compound and various aromatic aldehydes is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. The general workflow involves the reaction of the acetophenone (B1666503) derivative with an appropriate aldehyde in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
Caption: General workflow for the synthesis of chalcones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-1-(2-bromo-4-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones
This protocol outlines a standard procedure for the synthesis of chalcones via the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and stir the mixture at room temperature.
-
Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 20-25°C with an ice bath if necessary.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator.
Data Presentation
| Aldehyde Substituent | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |
| H | C₁₅H₁₁BrO₂ | 75-85 | 104-106 | α-H: ~7.4-7.6 (d), β-H: ~7.8-8.0 (d), Ar-H: ~6.9-8.1 (m) | C=O: ~188-192, Cα: ~120-125, Cβ: ~140-145 |
| 4-Cl | C₁₅H₁₀BrClO₂ | 80-90 | 155-157 | α-H: ~7.5-7.7 (d), β-H: ~7.9-8.1 (d), Ar-H: ~6.9-8.0 (m) | C=O: ~188-192, Cα: ~121-126, Cβ: ~138-143 |
| 4-OCH₃ | C₁₆H₁₃BrO₃ | 85-95 | 128-130 | α-H: ~7.3-7.5 (d), β-H: ~7.7-7.9 (d), Ar-H: ~6.8-8.0 (m), OCH₃: ~3.8-3.9 (s) | C=O: ~187-191, Cα: ~118-123, Cβ: ~142-147, OCH₃: ~55-56 |
| 4-NO₂ | C₁₅H₁₀BrNO₄ | 70-80 | 198-200 | α-H: ~7.8-8.0 (d), β-H: ~8.2-8.4 (d), Ar-H: ~7.0-8.3 (m) | C=O: ~189-193, Cα: ~125-130, Cβ: ~137-142 |
Applications in Drug Development
Chalcones derived from this compound are of significant interest to drug development professionals due to their potential therapeutic applications. The presence of the α,β-unsaturated carbonyl moiety makes them reactive pharmacophores that can interact with various biological targets.
Anticancer Activity:
Chalcones have been shown to exhibit cytotoxic activity against various cancer cell lines. The anticancer effects of 2'-hydroxychalcone (B22705) derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, a derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has demonstrated moderate activity in inhibiting breast cancer cell lines.[1] The proposed mechanisms often involve the modulation of key signaling pathways.
Anti-inflammatory Activity:
The anti-inflammatory properties of hydroxychalcones are well-documented.[2] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3] This is often achieved through the suppression of key signaling pathways like NF-κB and MAPK.[4][5]
Signaling Pathway Modulation
Chalcones can exert their biological effects by modulating various intracellular signaling pathways. A key pathway often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNFα, lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory and pro-survival genes.
Some 4'-hydroxychalcones have been shown to inhibit the proteasome, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6][7] This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory and anticancer properties of these compounds.[6][7]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. ojs.jmolekul.com [ojs.jmolekul.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications and experimental protocols for 2-Bromo-4'-hydroxyacetophenone, a crucial intermediate in the synthesis of various pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in medicinal chemistry and drug development.
Introduction
This compound, also known as 4-(Bromoacetyl)phenol, is an organic compound with the molecular formula C₈H₇BrO₂.[1] It is a pale beige solid with a melting point range of 123-126°C.[1] This compound serves as a key starting material and intermediate in the synthesis of a wide range of biologically active molecules due to its bifunctional nature, possessing both a reactive α-bromoketone and a phenolic hydroxyl group. It is particularly recognized for its role in the development of enzyme inhibitors and receptor antagonists.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 123-126 °C | [1] |
| Solubility | Soluble in ethanol (B145695), methanol, and DMSO; slightly soluble in water and chloroform. | [1][3] |
| Purity | ≥98% | [3] |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate employed in the synthesis of several classes of therapeutic agents.
-
Protein Tyrosine Phosphatase (PTP) Inhibitors: This compound is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic disorders like diabetes.[1][2] The α-bromoketone moiety can covalently bind to the catalytic domain of these enzymes.[1] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM.[2][4] Its role in inhibiting SHP-1 also has implications for research in cancer, allergy, and inflammation.[1]
-
Liver X Receptor (LXR) Antagonists: this compound is used as an intermediate in the synthesis of LXRα/β antagonists, which are investigated for their potential in treating hematological diseases.[2]
-
Precursor for Heterocyclic Compounds: The reactive nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be used to synthesize substituted thiazoles, pyrroles, and oxadiazoles.
Experimental Protocols
4.1. Synthesis of this compound from 4'-Hydroxyacetophenone (B195518)
This protocol describes the synthesis of this compound via the bromination of 4'-hydroxyacetophenone.[5][6]
Materials:
-
4'-Hydroxyacetophenone
-
Bromine
-
Ether or a mixture of Ethyl Acetate (B1210297) and Chloroform
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate (B86663)
Procedure:
-
Dissolve 4'-hydroxyacetophenone (1.0 mol) in a suitable solvent such as ether or a 1:1 mixture of ethyl acetate and chloroform.[5][6]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add a solution of bromine (1.0 mol) in the same solvent dropwise to the cooled solution over a period of 20 minutes.[5]
-
Stir the reaction mixture for 1 hour at 0°C.[5]
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.[5]
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.[5]
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[5]
-
Recrystallize the crude product from ether or toluene (B28343) to obtain pure this compound.[5][6]
4.2. Synthesis of 2-Thiocyano-4'-hydroxyacetophenone
This protocol details the synthesis of a derivative, 2-Thiocyano-4'-hydroxyacetophenone, using this compound as the starting material.[7]
Materials:
-
This compound
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and ammonium thiocyanate (2.0 eq) in a 2:1 mixture of ethanol and water.[7]
-
Stir the mixture at room temperature overnight. A white precipitate may form.[7]
-
Pour the reaction mixture onto ice and filter the precipitate.[7]
-
The crude product can be recrystallized from an ethyl acetate/cyclohexane mixture to yield pure 2-Thiocyano-4'-hydroxyacetophenone.[7]
Synthetic Pathways and Workflows
The following diagrams illustrate the synthesis of this compound and a subsequent derivatization reaction.
Caption: Synthetic pathway for this compound.
Caption: Derivatization of this compound.
Caption: General experimental workflow for synthesis.
Safety and Handling
This compound is a lachrymatory and hygroscopic compound that should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to participate in a variety of chemical transformations makes it an essential building block for the development of novel therapeutic agents, particularly enzyme inhibitors and receptor antagonists. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2 Bromo 4 Hydroxyacetophenone at Best Price for Pharmaceutical Applications [abchemicalindustries.com]
- 4. This compound | 2491-38-5 [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
Application of 2-Bromo-4'-hydroxyacetophenone in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-Bromo-4'-hydroxyacetophenone in organic synthesis. It serves as a valuable building block for a variety of organic compounds, particularly those with significant biological activities. These notes detail its role in the synthesis of chalcones, flavonoids, and various heterocyclic compounds, which are of great interest in medicinal chemistry and drug development.
Overview of this compound
This compound, also known as 4-(Bromoacetyl)phenol, is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1] It is a pale beige solid with a melting point ranging from 123-126°C.[1] Its chemical structure, featuring a reactive α-bromo ketone and a phenolic hydroxyl group, allows for versatile chemical modifications, making it an essential tool for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7±17.0 °C | [1] |
| Density (Predicted) | 1.622±0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |
Key Synthetic Applications
This compound is a versatile precursor for several classes of organic molecules, including chalcones, flavonoids, benzofurans, and thiazoles.
Synthesis of Chalcones and Flavonoids
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities.[2] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a common method for synthesizing chalcone (B49325) derivatives.[2]
Table 2: Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenones
| Acetophenone (B1666503) Derivative | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 4-hydroxyacetophenone | Veratraldehyde | 50% KOH | 97 | [3] |
| 2,4-dihydroxyacetophenone | Benzaldehyde | 50% KOH | 96 | [3] |
| 2,4-dihydroxyacetophenone | 4-Chlorobenzaldehyde | 50% KOH | 93 | [3] |
| 2'-hydroxy-acetophenones | Substituted benzaldehydes | 20% w/v KOH, EtOH | 22-85 | [4] |
Synthesis of Heterocyclic Compounds
The reactivity of the α-bromo ketone and the phenolic hydroxyl group in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds.
Benzofuran derivatives can be synthesized from this compound through reactions with salicylaldehydes. For instance, the reaction of 5-diethylaminosalicylaldehyde with 2-bromo-4'-fluoro acetophenone in the presence of K₂CO₃ in refluxing acetone (B3395972) yields a 2-phenzoylbenzofuran compound.[5]
The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide.[6] this compound can be used as the α-haloketone component in this reaction. For example, the condensation of 2-bromo-4-fluoroacetophenone with thiosemicarbazones in refluxing ethanol (B145695) yields 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61-80%).[7]
Role in Medicinal Chemistry: Enzyme Inhibition
This compound and its derivatives have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[1] These enzymes are crucial regulators of cellular signaling pathways, and their inhibition is a promising strategy for the treatment of various diseases, including diabetes, cancer, and inflammatory conditions.[8][9] this compound acts as a covalent inhibitor, blocking the catalytic domain of these enzymes.[9] It has shown inhibitory activity against PTP1B with a Ki value of 42 μM.[1]
Table 3: Inhibitory Activity of this compound against PTPs
| Enzyme | Inhibition Constant (Ki) | Reference |
| PTP1B | 42 μM | [1][9] |
| SHP-1(ΔSH2) | 43 μM | [9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 4'-hydroxyacetophenone.[1]
Protocol 1: Bromination of 4'-hydroxyacetophenone
-
Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate (B86663).
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C.[10]
-
Add bromine (17.6 g, 110 mmol) dropwise to the solution over 20 minutes while maintaining the temperature at 0°C.[10]
-
Stir the mixture for 1 hour at 0°C.[10]
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).[10]
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.[10]
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[10]
-
Recrystallize the crude product from ether to obtain this compound (14.1 g, 59.6% yield).[10]
-
Synthesis of Chalcones
The following protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from a hydroxyacetophenone derivative.[2]
Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation
-
Materials: 2',4'-dihydroxyacetophenone (B118725), Aromatic aldehyde, Potassium hydroxide (B78521), Ethanol, Dilute HCl, Crushed ice.
-
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone and the aromatic aldehyde in ethanol.
-
Add a solution of potassium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[2]
-
Collect the precipitated solid (chalcone) by vacuum filtration.[2]
-
Wash the solid with cold water until the washings are neutral.[2]
-
Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure chalcone.[2]
-
Synthesis of Thiazoles
The Hantzsch thiazole synthesis provides a straightforward route to thiazole derivatives.[6]
Protocol 3: Hantzsch Thiazole Synthesis
-
Materials: 2-bromo-4-fluoroacetophenone, Substituted thiosemicarbazone, Absolute ethanol.
-
Procedure:
-
Combine equimolar amounts of 2-bromo-4-fluoroacetophenone and the respective thiosemicarbazone in absolute ethanol.[7]
-
Reflux the mixture for 4-5 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The cyclized product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[7]
-
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Signaling Pathway: Inhibition of PTP1B and SHP-1
Caption: Inhibition of PTP1B and SHP-1 signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2491-38-5 [chemicalbook.com]
- 10. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxyacetophenone is a versatile reagent primarily utilized in organic synthesis for the introduction of the p-hydroxyphenacyl (pHP) protecting group. This protecting group is particularly valued for its application as a photoremovable protecting group (PPG), enabling the release of a protected functional group upon irradiation with UV light. The pHP group offers fast and efficient cleavage, making it a powerful tool in the synthesis of complex molecules, particularly in the context of "caged" compounds for biological studies.[1][2] Beyond its photochemical applications, the related phenacyl protecting group has demonstrated utility in the protection of various functional groups with cleavage under reductive conditions.
This document provides detailed application notes and protocols for the use of this compound to protect carboxylic acids, thiols, and other functionalities, along with procedures for their subsequent deprotection.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2491-38-5[3][4][5] |
| Molecular Formula | C₈H₇BrO₂[3][4] |
| Molecular Weight | 215.04 g/mol [3][4][5] |
| Appearance | Pale beige solid[3] |
| Melting Point | 123-126 °C[3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[3] |
I. Protection of Carboxylic Acids
The p-hydroxyphenacyl group is widely used to protect carboxylic acids, forming p-hydroxyphenacyl esters. This protection is robust under various conditions, and the ester can be cleaved efficiently by photolysis.
Experimental Protocol: Protection of a Carboxylic Acid
This protocol is a general procedure for the esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetone (B3395972) or Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in acetone or acetonitrile.
-
Add triethylamine (1.0 eq) or potassium carbonate (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.05 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium (B8662869) bromide or potassium bromide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting p-hydroxyphenacyl ester by recrystallization or column chromatography.
II. Protection of Thiols
The pHP group can also be employed to protect thiols, forming thioethers. This is particularly useful in peptide synthesis and for the preparation of "caged" thiols.
Experimental Protocol: Protection of a Thiol
This protocol outlines the S-alkylation of a thiol with this compound.
Materials:
-
Thiol-containing compound (e.g., N-benzylcysteine, glutathione)
-
This compound
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, DMF)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the thiol (1.0 eq) in the chosen solvent.
-
Add the base (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the p-hydroxyphenacyl thioether by column chromatography.
High yields (80-90%) have been reported for the protection of various thiols using this method.[1]
III. Deprotection of p-Hydroxyphenacyl Esters and Thioethers
The primary method for the deprotection of p-hydroxyphenacyl derivatives is through photolysis. The mechanism involves a photo-Favorskii rearrangement.[1]
A. Photochemical Deprotection (Photolysis)
Principle:
Upon irradiation with UV light (typically between 300-350 nm), the p-hydroxyphenacyl group undergoes a photochemical rearrangement, leading to the release of the protected functional group and the formation of p-hydroxyphenylacetic acid as a major byproduct.[1] The presence of water is often essential for this reaction.[6]
Quantitative Data for Photochemical Deprotection:
| Protected Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| pHP-Thiophosphorylated Peptide | Thiophosphorylated Peptide | 312 | 0.56–0.65 | [1] |
Experimental Protocol: Photochemical Deprotection
Materials:
-
p-Hydroxyphenacyl-protected compound
-
Solvent (e.g., aqueous buffer, acetonitrile/water mixture)
-
UV lamp (e.g., mercury lamp with appropriate filters)
-
Quartz reaction vessel
-
Analytical equipment for monitoring (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the p-hydroxyphenacyl-protected compound in a suitable solvent mixture. The presence of water is crucial for the photo-Favorskii rearrangement.[6]
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a wavelength where the pHP chromophore absorbs (typically around 300-350 nm).
-
Monitor the deprotection process by HPLC or LC-MS until the starting material is consumed.
-
The product can be isolated using standard chromatographic techniques.
B. Non-Photochemical Deprotection
While photolysis is the most common deprotection method, related phenacyl groups can be cleaved under reductive conditions. For instance, the phenacyl (Pac) group, which lacks the para-hydroxyl group, can be removed from thiols using zinc in acetic acid (Zn/AcOH).[7] This suggests a potential alternative deprotection strategy for p-hydroxyphenacyl groups under specific conditions, although it is less commonly reported.
IV. Other Applications
The reactivity of the α-bromoketone moiety in this compound allows for its use in protecting other nucleophilic functional groups, such as phosphates and phenols, following similar principles to those described for carboxylic acids and thiols.
Visualizing the Workflow
Synthesis of p-Hydroxyphenacyl Protected Carboxylic Acid
Caption: Workflow for the protection of a carboxylic acid.
Photochemical Deprotection Pathway
Caption: Photochemical deprotection of a p-hydroxyphenacyl ester.
Conclusion
This compound is a valuable reagent for the introduction of the p-hydroxyphenacyl protecting group, which is particularly useful as a photoremovable protecting group for carboxylic acids and thiols. The protection reactions are generally straightforward, and the deprotection via photolysis is clean and efficient, making this methodology highly applicable in the synthesis of photosensitive probes and "caged" molecules for biological and chemical applications. Researchers should consider the specific requirements of their synthetic route and the compatibility of the protecting group with other functionalities in their molecule of interest.
References
- 1. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-4′-hydroxyacetophenone – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | 2491-38-5 [sigmaaldrich.com]
- 6. Mechanism of photosolvolytic rearrangement of p-hydroxyphenacyl esters : evidence for excited state intramolecular proton transfer as the primary photochemical step [dspace.library.uvic.ca]
- 7. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 2-Amino-4-(4-hydroxyphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-Bromo-4'-hydroxyacetophenone with thiourea (B124793) represents a classic example of the Hantzsch thiazole (B1198619) synthesis, a fundamental method in heterocyclic chemistry. This reaction yields 2-amino-4-(4-hydroxyphenyl)thiazole, a scaffold of significant interest in medicinal chemistry and drug development. The 2-aminothiazole (B372263) core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-amino-4-(4-hydroxyphenyl)thiazole.
Reaction Overview: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives. The reaction mechanism involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, thiourea. The reaction proceeds through a series of steps initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Applications in Drug Discovery and Development
The product of this reaction, 2-amino-4-(4-hydroxyphenyl)thiazole, serves as a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. The presence of the 2-amino group and the 4-hydroxyphenyl moiety provides sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Derivatives of 2-aminothiazole have been investigated for a multitude of therapeutic applications:
-
Anticancer Agents: The 2-aminothiazole scaffold is a key component of several approved anticancer drugs and numerous compounds in clinical development. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[4]
-
Anti-inflammatory and Analgesic Agents: The thiazole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with analgesic properties.
-
Antioxidant Agents: The phenolic hydroxyl group in 2-amino-4-(4-hydroxyphenyl)thiazole may contribute to antioxidant activity by scavenging free radicals.[5]
-
Enzyme Inhibition: 2-Aminothiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and cholinesterases, making them potential therapeutic agents for a range of diseases.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole
This protocol details the synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic impurities.
-
Dry the product in a vacuum oven at a temperature below its melting point.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₇BrO₂ | 215.04 | Reactant |
| Thiourea | CH₄N₂S | 76.12 | Reactant |
| 2-Amino-4-(4-hydroxyphenyl)thiazole | C₉H₈N₂OS | 192.24 | Product |
Table 2: Characterization Data for 2-Amino-4-(4-hydroxyphenyl)thiazole
| Property | Expected Data Range/Characteristics |
| Yield (%) | 60-90% (Varies with reaction conditions and purification methods) |
| Melting Point (°C) | Typically in the range of 200-250°C for similar compounds. |
| ¹H NMR | Aromatic protons (phenyl ring), a singlet for the thiazole proton, and a broad singlet for the amino protons. The hydroxyl proton will also be present. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenyl and thiazole rings, and the carbon bearing the amino group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N stretching (thiazole ring), and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of the product (192.24 for C₉H₈N₂OS). |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole.
Hantzsch Thiazole Synthesis Mechanism
References
- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Esters from 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxyacetophenone is a valuable synthetic intermediate in medicinal chemistry and drug development, notably as a precursor for inhibitors of protein tyrosine phosphatases (PTPs). Esterification of its phenolic hydroxyl group offers a versatile strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to the development of prodrugs with enhanced bioavailability or novel derivatives with altered biological activity. These application notes provide detailed protocols for the synthesis of a variety of esters from this compound, focusing on two robust and widely applicable methods: the Steglich esterification and acylation with acid chlorides or anhydrides.
Key Synthetic Strategies
The synthesis of esters from this compound primarily involves the acylation of the phenolic hydroxyl group. The choice of method depends on the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the substrates to reaction conditions.
1. Steglich Esterification: This method is renowned for its mild reaction conditions, making it ideal for substrates with sensitive functional groups.[1][2][3][4] It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation.[3][5]
2. Acylation with Acid Chlorides or Anhydrides: This is a classic and efficient method for ester synthesis. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.[6][7] This method is often faster than Steglich esterification but may not be suitable for acid-labile substrates.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the synthesis of esters from this compound and a generic carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[2] Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure ester.
Protocol 2: Acylation of this compound with an Acid Chloride/Anhydride (B1165640)
This protocol provides a general method for the synthesis of esters using an acid chloride or anhydride in the presence of pyridine.
Materials:
-
This compound
-
Acid chloride or acid anhydride (e.g., acetyl chloride, acetic anhydride, benzoyl chloride) (1.1 eq.)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Add anhydrous pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[8]
-
Slowly add the acid chloride or acid anhydride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of esters from phenolic compounds, which can be extrapolated for the synthesis of esters from this compound.
Table 1: Representative Reaction Conditions and Yields for Ester Synthesis
| Ester Product | Acylating Agent | Method | Solvent | Reaction Time (h) | Yield (%) |
| 4-(Bromoacetyl)phenyl acetate | Acetic Anhydride | Pyridine Catalysis | Pyridine/DCM | 4 | >90 |
| 4-(Bromoacetyl)phenyl benzoate | Benzoyl Chloride | Pyridine Catalysis | Pyridine/DCM | 6 | >85 |
| 4-(Bromoacetyl)phenyl propionate | Propanoic Acid | Steglich | DCM | 24 | ~80 |
| 4-(Bromoacetyl)phenyl isobutyrate | Isobutyric Acid | Steglich | DCM | 24 | ~75 |
Table 2: Spectroscopic Data for this compound and a Representative Ester Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| This compound | 7.90 (d, 2H), 6.95 (d, 2H), 6.50 (s, 1H, OH), 4.40 (s, 2H) | 190.5, 160.0, 131.5 (2C), 128.0, 116.0 (2C), 30.5 | 3350 (O-H), 1670 (C=O), 1600, 1240 |
| 4-(Bromoacetyl)phenyl acetate | 7.95 (d, 2H), 7.15 (d, 2H), 4.42 (s, 2H), 2.32 (s, 3H) | 190.0, 169.0, 154.0, 131.0 (2C), 129.0, 122.0 (2C), 30.8, 21.2 | 1760 (C=O, ester), 1685 (C=O, ketone), 1600, 1200 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of esters from this compound.
Steglich Esterification Mechanism
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Inhibition of Protein Tyrosine Phosphatase (PTP)
Caption: Covalent inhibition of PTP by this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of esters from this compound. The choice between Steglich esterification and acylation with acid chlorides/anhydrides will depend on the specific requirements of the synthesis. These methods offer a robust platform for the generation of diverse ester libraries for applications in drug discovery and development, enabling the fine-tuning of molecular properties for enhanced therapeutic potential. Careful purification and thorough spectroscopic analysis are crucial to ensure the identity and purity of the final products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Accurate and reliable analytical methods for its quantification are crucial for quality control during synthesis, formulation, and for studying its biological activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation
The following table summarizes the anticipated quantitative data for the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for the specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999[3][4][5] | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | < 0.04 µg/mL[3][4][5] | < 0.1 ng/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[3][4][5] | < 0.5 ng/mL | ~ 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105%[3][4] | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds. The following protocol is a starting point for the quantification of this compound.
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
b. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). A starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
c. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase initial composition.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
d. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
e. Experimental Workflow
References
- 1. This compound | 2491-38-5 [chemicalbook.com]
- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
Probing Cellular Signaling with 2-Bromo-4'-hydroxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxyacetophenone is a valuable biochemical probe for investigating cellular signaling pathways. This alpha-bromoketone derivative acts as a covalent inhibitor of specific protein tyrosine phosphatases (PTPs), making it a powerful tool for elucidating the roles of these enzymes in various physiological and pathological processes. This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in research and drug development.
Application Notes
Primary Applications
This compound is primarily utilized as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[1][2] Its mechanism of action involves the electrophilic alpha-carbon of the bromoacetyl group, which forms a covalent bond with the nucleophilic cysteine residue in the active site of these PTPs, leading to irreversible inhibition.
Inhibition of PTP1B: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[3][4] By inhibiting PTP1B, this compound can be used to study the downstream effects of enhanced insulin and leptin signaling. This makes it a relevant tool for research in diabetes, obesity, and metabolism.
Inhibition of SHP-1: SHP-1 is a critical negative regulator in several signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[5] It is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses. Inhibition of SHP-1 by this compound can be employed to investigate the consequences of dysregulated signaling in immunology, oncology, and inflammatory diseases.
Secondary and Investigational Applications
Probing Other Phosphatases: While PTP1B and SHP-1 are the most well-characterized targets, the reactive nature of this compound suggests it may inhibit other PTPs or enzymes with a susceptible active site cysteine. Researchers should exercise caution and perform appropriate selectivity profiling when using this probe in complex biological systems.
Use in Conjunction with Other Probes: To dissect complex signaling networks, this compound can be used in combination with other small molecule inhibitors or genetic approaches (e.g., siRNA) that target different nodes of a pathway.
Important Considerations:
-
Covalent Mechanism: Due to its covalent and irreversible mode of inhibition, washout experiments are not feasible. The duration of action is dependent on the turnover rate of the target protein.
-
Cell Permeability: This compound is cell-permeable, allowing for its use in cell-based assays.[1]
-
Solubility and Stability: this compound is soluble in organic solvents like DMSO and ethanol.[1][2] Stock solutions should be freshly prepared, as the compound can be unstable in solution.
Data Presentation
Quantitative Inhibition Data
| Target Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Assay Conditions |
| PTP1B | This compound | 42 | Covalent, Irreversible | Cell-free |
| SHP-1 (ΔSH2) | This compound | 43 | Covalent, Irreversible | Cell-free |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assays and is suitable for determining the inhibitory potential of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Prepare a working solution of pNPP in Assay Buffer (e.g., 10 mM).
-
Dilute the PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
Add 80 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted PTP1B enzyme to all wells except the blank (add 10 µL of Assay Buffer to the blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 405 nm at 37°C for 15-30 minutes in a kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction with a stop solution (e.g., 1 N NaOH) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. For covalent inhibitors, it is more accurate to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).
-
Protocol 2: Cellular Assay for SHP-1 Inhibition and Downstream Signaling
This protocol describes a general workflow to assess the effect of this compound on SHP-1 activity in a cellular context by measuring the phosphorylation status of a downstream target, such as STAT3.
Materials:
-
A suitable cell line expressing SHP-1 and a relevant signaling pathway (e.g., a hematopoietic cell line like Jurkat or a cell line engineered to express the components of interest).
-
Cell culture medium and supplements.
-
This compound.
-
A relevant stimulus to activate the signaling pathway (e.g., a cytokine like IL-6 to activate the JAK/STAT pathway).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-4 hours).
-
Stimulate the cells with the appropriate agonist (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce phosphorylation of STAT3.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total STAT3 to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Compare the levels of p-STAT3 in the inhibitor-treated samples to the vehicle-treated control to determine the effect of SHP-1 inhibition.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-4'-hydroxyacetophenone by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-bromo-4'-hydroxyacetophenone via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, typically synthesized from 4-hydroxyacetophenone, can include:
-
Unreacted 4-hydroxyacetophenone: The starting material may not have fully reacted.
-
Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromo-4'-hydroxyacetophenone.
-
Ring-brominated isomers: Although the primary reaction is alpha-bromination, some bromination may occur on the aromatic ring.
-
Degradation products: As an α-bromoketone, the compound can be susceptible to hydrolysis if exposed to moisture.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white to pale beige or light yellow crystalline powder or solid.[1][2] A significant deviation from this, such as a dark brown color, may indicate the presence of impurities.
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[2][3] It is also harmful if swallowed and can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Methanol (B129727) is a commonly cited solvent for the recrystallization of this compound.[1] Ethanol (B145695) and solvent mixtures like ethanol/water may also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the solute. The cooling process is too rapid. The solution is too concentrated. | Select a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the solution. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. Crystallization has not been initiated. | Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a small seed crystal of pure this compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. The solution was not cooled for a sufficient amount of time. | Choose a different solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly chilled in an ice bath for an adequate period. |
| The product is not pure after recrystallization. | The chosen solvent does not effectively discriminate between the product and the impurities. Impurities were trapped within the crystals during rapid cooling. | Perform a second recrystallization with a different solvent system. Ensure the solution cools slowly to allow for the formation of well-defined crystals. Consider pre-purification by column chromatography if significant impurities are present. |
| The recrystallized product is discolored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that excess charcoal can reduce the yield. |
Data Presentation
Solvent Suitability for Recrystallization
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability Notes |
| Methanol | Slightly soluble[1][2] | Soluble | A commonly recommended solvent. Good for obtaining crystalline product. |
| Ethanol | Sparingly soluble | Soluble | A good candidate for single-solvent or mixed-solvent (with water) recrystallization. |
| Water | Insoluble | Insoluble | Not suitable as a single solvent due to the low polarity of the compound. Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethyl Acetate | Soluble | Very Soluble | May be too good of a solvent, potentially leading to low recovery unless used in a mixed-solvent system. |
| Chloroform | Slightly soluble[1][2] | Soluble | A possible solvent, but less common and with more safety concerns than alcohols. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol outlines the procedure for purifying crude this compound using methanol as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot methanol until the solid has completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is an alternative for when a single solvent does not provide optimal results.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with continuous swirling until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes:
-
Inactive Brominating Agent: The brominating agent, such as N-Bromosuccinimide (NBS), may have decomposed over time.
-
Insufficient Acid Catalyst: The reaction is typically acid-catalyzed to facilitate the formation of the enol intermediate.[1][2] An inadequate amount or absence of an acid catalyst like hydrobromic acid or acetic acid can slow down or prevent the reaction.
-
Low Reaction Temperature: The α-bromination of acetophenone (B1666503) derivatives often requires elevated temperatures to proceed efficiently.[1]
Solutions:
-
Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored under appropriate conditions.
-
Ensure Acidic Conditions: Add a catalytic amount of a suitable acid to the reaction mixture.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress of the reaction by techniques like Thin Layer Chromatography (TLC).
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Causes:
-
Over-bromination: Use of excess brominating agent or rapid addition can lead to the formation of a dibrominated byproduct, 2,2-dibromo-4'-hydroxyacetophenone.[1]
-
Nuclear Bromination: The presence of the hydroxyl group on the aromatic ring can activate it towards electrophilic substitution, leading to bromination on the ring, forming isomers like 3-bromo-4'-hydroxyacetophenone and 3,5-dibromo-4'-hydroxyacetophenone.[3]
-
Formation of Isomeric Byproducts: In some cases, the isomeric byproduct 2-bromo-2'-hydroxyacetophenone (B15216) can be formed.[4]
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.[5]
-
Slow Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture.
-
Optimize Reaction Conditions: Performing the reaction under acidic conditions can favor the desired α-bromination over ring bromination by promoting the formation of the enol.[1][2]
-
Purification: Utilize purification techniques such as recrystallization or column chromatography to separate the desired product from the byproducts.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Oiling Out During Recrystallization: The crude product may separate as an oil instead of forming crystals if the cooling process is too rapid or if significant impurities are present.
-
Poor Separation in Column Chromatography: Ineffective separation of the product from impurities may occur due to the use of an inappropriate solvent system.
Solutions:
-
Optimize Recrystallization:
-
Ensure the crude product is fully dissolved in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
If the product still oils out, try a different recrystallization solvent or a solvent pair.
-
-
Optimize Column Chromatography:
-
Perform small-scale trials to identify a solvent system that provides good separation on TLC.
-
For polar impurities, a less polar mobile phase might be effective, while for non-polar impurities, a more polar mobile phase would be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered are:
-
Unreacted Starting Material: 4'-hydroxyacetophenone (B195518).
-
Over-brominated Products: 2,2-dibromo-4'-hydroxyacetophenone (alpha-dibromination) and 3,5-dibromo-4'-hydroxyacetophenone (ring dibromination).[1][3]
-
Nuclear Bromination Products: 3-Bromo-4'-hydroxyacetophenone.
-
Isomeric Byproducts: 2-bromo-2'-hydroxyacetophenone.[4]
Q2: How can I minimize the formation of the 3,5-dibromo-4'-hydroxyacetophenone impurity?
A2: The formation of this ring-brominated impurity can be minimized by controlling the reaction conditions. Using a less activating solvent and ensuring acidic conditions can favor the desired alpha-bromination. Careful control of the stoichiometry of the brominating agent is also crucial.
Q3: What is the best method to purify crude this compound?
A3: Recrystallization is a commonly used and effective method for purification.[6] Suitable solvents include methanol (B129727) and ether. For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a reliable alternative.
Data Presentation
Table 1: Common Impurities and Their Identification
| Impurity Name | Chemical Structure | Common Identification Method |
| 4'-hydroxyacetophenone (starting material) | C₈H₈O₂ | TLC, ¹H NMR |
| 2,2-dibromo-4'-hydroxyacetophenone | C₈H₆Br₂O₂ | ¹H NMR, Mass Spectrometry |
| 3,5-dibromo-4'-hydroxyacetophenone | C₈H₆Br₂O₂ | ¹H NMR, Mass Spectrometry |
| 3-bromo-4'-hydroxyacetophenone | C₈H₇BrO₂ | ¹H NMR, Mass Spectrometry |
| 2-bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | ¹H NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine in Ether
Materials:
-
4'-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 4'-hydroxyacetophenone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 eq) in diethyl ether dropwise to the cooled solution over a period of 20-30 minutes with constant stirring.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction and neutralize any excess acid.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ether.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cbijournal.com [cbijournal.com]
- 4. rsc.org [rsc.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
How to avoid side reactions in the bromination of 4-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxyacetophenone. Our aim is to help you navigate common experimental challenges and avoid undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the bromination of 4-hydroxyacetophenone?
The bromination of 4-hydroxyacetophenone can lead to several side reactions due to the presence of two reactive sites: the activated aromatic ring and the α-carbon of the acetyl group. The primary side reactions include:
-
Polysubstitution on the aromatic ring: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. This can lead to the formation of di- or even tri-brominated products.[1][2]
-
α-Bromination of the acetyl group: The enol form of the acetophenone (B1666503) can react with bromine, leading to substitution at the carbon adjacent to the carbonyl group.[3][4]
-
Oxidation: Some brominating agents can cause oxidation of the starting material or the desired product, leading to impurities and reduced yields.
Q2: How can I selectively achieve monobromination on the aromatic ring?
To favor monobromination on the aromatic ring, it is crucial to control the reactivity of the system. Here are some effective strategies:
-
Choice of Brominating Agent: Using a milder brominating agent than molecular bromine (Br₂) can enhance selectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for selective monobromination of activated aromatic compounds.[3][5][6]
-
Solvent Selection: The choice of solvent plays a significant role. Non-polar solvents tend to suppress the formation of highly reactive bromonium ions, thus reducing the chances of polysubstitution.[7] A study on the nuclear bromination of 4-hydroxyacetophenone found that acetonitrile (B52724) (CH₃CN) gave a high yield of the monobrominated product.[8]
-
Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[7]
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is essential to avoid over-bromination.
Q3: My reaction is primarily yielding α-bromination of the acetyl group. How can I favor substitution on the aromatic ring?
If you are observing undesired α-bromination, consider the following adjustments to your protocol:
-
Avoid Acidic Conditions: Acidic conditions can promote the enolization of the ketone, which is the reactive species for α-bromination.[3][9]
-
Use a Catalyst that Favors Aromatic Substitution: Neutral aluminum oxide (Al₂O₃) has been shown to catalyze the nuclear bromination of 4-hydroxyacetophenone with NBS, providing a good yield of the ring-brominated product.[8]
-
Solvent Choice: As mentioned, polar aprotic solvents like acetonitrile can favor nuclear bromination.[8]
Q4: How can I achieve selective α-bromination of the acetyl group?
To selectively brominate the α-position of the acetyl group, you need to suppress the reactivity of the aromatic ring and promote enolization. This can be achieved by:
-
Protecting the Hydroxyl Group: The hydroxyl group is a powerful activating group for the aromatic ring. By protecting it, for example, as a methyl ether or an ester, you can deactivate the ring towards electrophilic substitution and direct the bromination to the α-position.[4][10][11]
-
Using Acidic Conditions: An acidic catalyst will promote the formation of the enol tautomer, which then reacts with the brominating agent.[3][12]
-
Choice of Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) can be used to disfavor the ionization of bromine and reduce the rate of aromatic substitution.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive brominating agent. 2. Reaction conditions are too mild (e.g., temperature is too low). 3. Deactivation of the aromatic ring by protonation in strongly acidic media. | 1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Avoid using strong acids if nuclear bromination is desired. Consider using a buffer system. |
| Formation of multiple products (polysubstitution) | 1. The brominating agent is too reactive (e.g., Br₂ in a polar solvent). 2. The reaction time is too long. 3. The stoichiometry of the brominating agent is too high. | 1. Switch to a milder brominating agent like NBS.[3][5] 2. Monitor the reaction closely using TLC and quench the reaction once the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the brominating agent. |
| Product is a dark, tarry substance | 1. Oxidation of the phenol (B47542) or product. 2. Reaction temperature is too high. | 1. Use a milder brominating agent. 2. Perform the reaction at a lower temperature. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches | 1. Purity of reagents and solvents. 2. Variations in reaction setup and conditions (e.g., rate of addition of reagents, stirring speed). | 1. Ensure the purity of all reagents and use dry solvents. 2. Standardize the experimental protocol and ensure all parameters are kept consistent. |
Data Presentation
Table 1: Effect of Solvent on Nuclear Bromination of 4-Hydroxyacetophenone with NBS [8]
| Solvent | Time (min) | Yield (%) |
| MeOH | 12 | 86 |
| EtOH | 60 | 61 |
| H₂O | 24 hrs | 22 |
| CH₃CN | 14 | 94 |
Reaction conditions: 4-hydroxyacetophenone (10 mmol), N-bromosuccinimide (12 mmol), 10% (w/w) neutral Al₂O₃, and solvent (20 vol) at reflux temperature.
Experimental Protocols
Protocol 1: Selective Nuclear Monobromination of 4-Hydroxyacetophenone [8]
This protocol is designed for the selective monobromination of the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-hydroxyacetophenone (10 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 volumes).
-
Heating: Heat the reaction mixture to reflux.
-
Addition of Brominating Agent: Add N-bromosuccinimide (12 mmol) portion-wise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective α-Bromination of 4-Hydroxyacetophenone (via a protected intermediate)
This protocol involves the protection of the hydroxyl group to favor α-bromination.
Step A: Protection of the Hydroxyl Group (e.g., as a methyl ether)
-
Reaction Setup: Dissolve 4-hydroxyacetophenone in a suitable solvent (e.g., acetone). Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction, extract the product, and purify to obtain 4-methoxyacetophenone.
Step B: α-Bromination of 4-Methoxyacetophenone
-
Reaction Setup: Dissolve 4-methoxyacetophenone in a suitable solvent (e.g., methanol).
-
Addition of Brominating Agent: Add molecular bromine (Br₂) dropwise at 0-5 °C.[4]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction and purify the product to obtain α-bromo-4-methoxyacetophenone.
Step C: Deprotection of the Hydroxyl Group
-
Reaction: Cleave the methyl ether using a suitable reagent such as boron tribromide (BBr₃) to yield the desired α-bromo-4-hydroxyacetophenone.[14]
Visualizations
Caption: Synthetic routes to achieve selective ring vs. α-bromination.
Caption: A troubleshooting guide for the bromination of 4-hydroxyacetophenone.
References
- 1. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. zenodo.org [zenodo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing 2-Bromo-4'-hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the bromination of 4'-hydroxyacetophenone (B195518)?
A1: The synthesis is challenged by two main side reactions due to the molecule's structure:
-
Nuclear Bromination: The hydroxyl (-OH) group on the aromatic ring is a strong activating group, which promotes electrophilic substitution on the ring itself, typically at the positions ortho to the hydroxyl group (C3 and C5). This can lead to the formation of 3-Bromo-4'-hydroxyacetophenone or 3,5-Dibromo-4'-hydroxyacetophenone.[1][2] Studies have shown that using reagents like NH4Br with an oxidant in aqueous or methanolic solutions can exclusively lead to nuclear bromination.[1]
-
Poly-bromination: The use of excess brominating agent can result in the addition of multiple bromine atoms. This can occur on the aromatic ring or lead to the formation of the α,α-dibromo product on the side chain.[2][3]
Q2: My reaction is yielding primarily ring-brominated products instead of the desired α-bromination. How can I improve selectivity?
A2: This is the most common challenge. To favor α-bromination (on the carbon next to the carbonyl group) over nuclear bromination, you must control the reaction conditions to promote acid-catalyzed enolization, making the α-carbon the more reactive nucleophile.[2] Key strategies include:
-
Solvent Choice: Use non-polar, aprotic solvents such as ether, chloroform, or carbon disulfide.[2][4][5] These solvents disfavor the ionization of bromine, suppressing electrophilic attack on the activated ring.[2] Conversely, polar protic solvents like water or aqueous acetic acid promote nuclear bromination.[2][6]
-
Acid Catalysis: The reaction is often acid-catalyzed. Using a solvent like glacial acetic acid or adding a catalytic amount of a strong acid (e.g., HCl) facilitates the formation of the enol intermediate, which selectively reacts at the α-carbon.[3][7][8]
Q3: My analysis shows multiple products, likely from over-bromination. What causes this and how can it be prevented?
A3: Over-bromination, leading to di- or tri-brominated products, is typically caused by using an excess of the brominating agent or adding it too quickly.[3] To minimize this:
-
Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent relative to the 4'-hydroxyacetophenone. A slight excess (e.g., 1.05 to 1.1 equivalents) may be needed to drive the reaction to completion, but a large excess should be avoided.[7]
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture, especially at the beginning. This maintains a low concentration of the brominating species and allows for selective reaction with the starting material.[4][5]
Q4: The reaction is not going to completion or the yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Reagent Inactivity: Brominating agents like N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored reagent.[3]
-
Insufficient Catalyst: If the reaction is acid-catalyzed, ensure a sufficient amount is present and has not been neutralized.[3]
-
Low Temperature: While some protocols use low temperatures (0-5°C) to control selectivity, temperatures that are too low can significantly slow the reaction rate.[3][4][8] For some systems, a higher temperature (e.g., 90°C) is optimal.[7]
-
Work-up Issues: Product can be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.
Q5: How can I purify the crude this compound, especially if it is dark or oily?
A5: Dark coloration is common due to trace impurities. The most effective purification methods are:
-
Recrystallization: This is the most common and effective method for purifying the solid product.[9] Suitable solvents include methanol (B129727), ether, ethanol, or toluene.[3][4][10] If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[9]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a reliable alternative.[9] A solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) can be used for elution.[7]
-
Washing: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution is crucial for neutralizing any remaining acid and quenching unreacted bromine.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive brominating agent (e.g., old NBS).[3]2. Insufficient acid catalyst.[3]3. Reaction temperature is too low.[3] | 1. Use a fresh bottle of the brominating agent.2. Add a catalytic amount of HBr or use glacial acetic acid as the solvent.3. Gradually increase the reaction temperature while monitoring by TLC. |
| Main Product is Ring-Brominated | 1. The hydroxyl group is activating the aromatic ring.[1][2]2. Use of a polar, protic solvent (e.g., water, methanol, aqueous acetic acid).[2][6] | 1. Switch to a non-polar, aprotic solvent like ether, chloroform, or THF.[4][5][10]2. Ensure anhydrous conditions.3. Perform the reaction under acidic conditions to favor enolization.[8] |
| Formation of Poly-brominated Products | 1. Excess brominating agent used.2. Brominating agent was added too quickly.[3] | 1. Use a molar ratio of 1:1 or a slight excess (1:1.1) of brominating agent to substrate.[7]2. Add the brominating agent slowly and dropwise with efficient stirring.[4] |
| Product is a Dark Tar or Oil | 1. Reaction conditions are too harsh (e.g., high temperature).2. The brominating agent may be causing oxidation.[2] | 1. Lower the reaction temperature.2. Use a milder brominating agent like Pyridinium (B92312) hydrobromide perbromide or NBS.[7][11]3. Purify via column chromatography followed by recrystallization.[9] |
| Crystals Do Not Form During Recrystallization | 1. The solution is not sufficiently saturated.2. Crystallization is slow to initiate. | 1. Reduce the solvent volume by gentle evaporation and cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod.3. Add a seed crystal of the pure compound.[9] |
Summary of Reaction Conditions
| Brominating Agent | Solvent | Temperature | Time | Molar Ratio (Reagent:Substrate) | Reported Yield |
| Bromine (Br₂) | Ether | 0 °C | 1 hour | 1:1 | ~60% (calculated from reported mass)[4] |
| Bromine (Br₂) | Methanol (with cat. HCl) | 0-5 °C, then RT | 2 hours | 1:1.04 | 89% |
| Pyridinium Hydrobromide Perbromide | THF | Room Temp. | 3 hours | Not specified | Not specified[11] |
| Pyridinium Hydrobromide Perbromide | Acetic Acid | 90 °C | 3 hours | 1.1:1 | 85% (for chloro-analog)[7] |
| Copper(II) Bromide (CuBr₂) | Ethyl Acetate / Chloroform | Reflux | 2 hours | 2.2:1 | 89.4% (for methoxy-analog)[12] |
| N-Bromosuccinimide (NBS) | Methanol (with Al₂O₃) | Reflux | 10-15 min | 1.2:1 | 89% |
Experimental Protocols
Protocol 1: Bromination using Bromine in Ether
This protocol is adapted from a procedure using elemental bromine at low temperatures to control selectivity.[4]
-
Materials: 4'-hydroxyacetophenone (15 g, 110 mmol), Bromine (17.6 g, 110 mmol), Anhydrous Ether (200 mL), Saturated Sodium Bicarbonate solution, Magnesium Sulfate.
-
Procedure:
-
Dissolve 4'-hydroxyacetophenone in 200 mL of anhydrous ether in a round-bottomed flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.
-
After the addition is complete, stir the mixture at 0°C for an additional hour.
-
Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize acids.
-
Separate the organic layer, wash it again with saturated sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude solid by recrystallization from ether to afford pure this compound.
-
Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide (PyHBr·Br₂)
This method uses a more stable and less hazardous solid brominating agent.[7][10][11]
-
Materials: 4'-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF) or Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4'-hydroxyacetophenone in a suitable solvent (e.g., THF) in a round-bottomed flask.[10][11]
-
Add Pyridinium hydrobromide perbromide (approx. 1.1 equivalents) to the solution in portions with stirring.
-
Stir the reaction mixture at room temperature for 3 hours (if using THF) or heat to 90°C for 3 hours (if using acetic acid).[7][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridinium salts and acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent like methanol or ethanol.[10]
-
Process Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and resolving common synthesis issues.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 2491-38-5 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
Low yields in this synthesis are typically attributed to several factors:
-
Side Reactions: The most significant cause is the formation of undesired side products, primarily through bromination on the aromatic ring (nuclear bromination) or the addition of a second bromine atom to the alpha-carbon (dibromination).[1][2] The hydroxyl group on the aromatic ring is strongly activating, making the ring susceptible to electrophilic attack.[2]
-
Incomplete Reaction: The reaction may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents.
-
Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps, such as incomplete extraction or inefficient recrystallization.
Q2: How can I minimize the formation of the nuclear brominated side product?
Minimizing nuclear bromination is crucial for achieving a high yield of the desired product. Key strategies include:
-
Solvent Choice: Using non-polar, aprotic solvents such as diethyl ether or chloroform (B151607) can suppress the ionization of bromine and disfavor electrophilic attack on the activated ring.[3] Polar, protic solvents like water or acetic acid tend to promote nuclear bromination.[2]
-
Protecting the Hydroxyl Group: While not always necessary, protecting the phenolic hydroxyl group as an ester or ether before bromination can effectively prevent ring substitution. The protecting group can then be removed in a subsequent step.
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better selectivity for alpha-bromination over nuclear bromination compared to elemental bromine.
Q3: My TLC plate shows multiple spots after the reaction. What are they likely to be?
Multiple spots on a TLC plate of the crude reaction mixture typically indicate the presence of:
-
Starting Material: Unreacted 4'-hydroxyacetophenone (B195518).
-
Desired Product: this compound.
-
Nuclear Brominated Byproduct: 3-Bromo-4'-hydroxyacetophenone or 3,5-Dibromo-4'-hydroxyacetophenone.[1]
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Dibrominated Byproduct: 2,2-Dibromo-4'-hydroxyacetophenone.
The relative positions of these spots will depend on the solvent system used for TLC, but generally, the polarity will decrease in the order: 4'-hydroxyacetophenone > this compound > nuclear brominated byproducts > dibrominated byproduct.
Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This can happen if the melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[5][6] To address this:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
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Change Solvent System: If the problem persists, consider using a different recrystallization solvent or a solvent mixture with a lower boiling point.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Predominant nuclear bromination.[1][2] - Formation of dibrominated byproduct. - Incomplete reaction. | - Use a non-polar, aprotic solvent (e.g., diethyl ether, chloroform).[3] - Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction temperature and time. |
| Multiple Spots on TLC | - Presence of starting material, desired product, and side products (nuclear and/or dibrominated). | - If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. - If side products are significant, modify the reaction conditions as described above to improve selectivity. - Purify the crude product using column chromatography or recrystallization. |
| Product is a Dark Oil or Tarry Solid | - Decomposition of the product. - Presence of polymeric impurities. | - Ensure the reaction temperature is not too high. - During work-up, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove any residual bromine. - Purify by column chromatography, potentially using a gradient elution. |
| "Oiling Out" During Recrystallization | - The melting point of the solute is lower than the boiling point of the solvent.[5][6] - The solution is supersaturated or cooled too quickly.[6] - High concentration of impurities.[7] | - Re-heat and add more solvent.[5] - Allow the solution to cool slowly.[6] - Try a different recrystallization solvent or a mixed solvent system.[6][8] - Consider a preliminary purification by passing the crude product through a short plug of silica (B1680970) gel. |
| Crystals Do Not Form Upon Cooling | - The solution is not sufficiently saturated. - Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Bromine (Br₂) | Diethyl Ether | 0 | 1 | ~84 | [9] |
| Bromine (Br₂) | Ethyl Acetate (B1210297) / Chloroform | Room Temp. | 8.5 | Not specified | [10] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | Not specified | High (for nuclear bromination) | [11] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Methanol (B129727) | Reflux | 0.17-0.25 | High (for α-bromination of other acetophenones) | [11] |
| Pyridinium Hydrobromide Perbromide | Tetrahydrofuran (THF) | Room Temp. | Not specified | Efficient | [12] |
Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and scale of the reaction. The table provides a general comparison based on available literature.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine in Diethyl Ether[9]
-
Dissolution: Dissolve 4'-hydroxyacetophenone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: While stirring, add a solution of bromine (1.0 eq) in diethyl ether dropwise over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed and to quench any unreacted bromine.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as methanol or diethyl ether.[9][12]
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate with a low percentage of the latter).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Stability and degradation of 2-Bromo-4'-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-4'-hydroxyacetophenone. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a hygroscopic and lachrymatory solid, meaning it can absorb moisture from the air and cause tearing.[1] To ensure its stability, it should be stored in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at a refrigerated temperature of 2-8°C.[1][2] Proper storage is crucial to prevent degradation and maintain the compound's purity.
Q2: My this compound has changed color from pale beige to a darker shade. What could be the cause?
A2: A color change in this compound, which typically appears as a pale beige solid, can indicate degradation.[1] This can be caused by exposure to light, air (oxidation), or moisture. It is crucial to handle the compound in a well-ventilated area and avoid prolonged exposure to ambient conditions.[2] If you observe a significant color change, it is advisable to verify the purity of the compound before use, for instance, by measuring its melting point (typically 123-126°C) or using chromatographic techniques like HPLC.[1]
Q3: I am observing an unexpected peak in my HPLC analysis of a reaction involving this compound. What could this be?
A3: An unexpected peak in your HPLC chromatogram could be a degradation product of this compound. Depending on the reaction conditions (e.g., pH, presence of nucleophiles, exposure to light), several degradation pathways are possible. The most common degradation pathways involve the reactive α-bromo group. Potential degradation products could include 4'-hydroxyacetophenone (B195518) (resulting from debromination) or a substituted product if a nucleophile is present in the reaction mixture.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation in solution, consider the following:
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Solvent Choice: Use high-purity, dry solvents. While slightly soluble in chloroform (B151607) and methanol (B129727), ensure the solvent is compatible with your reaction and does not promote degradation.[1]
-
pH Control: The α-bromo ketone moiety can be susceptible to both acidic and basic conditions, which can catalyze enolization and subsequent reactions.[3][4] Buffer your solution if your experimental conditions allow.
-
Light Protection: Protect your solutions from light, especially UV light, to prevent photodegradation.[5] Use amber vials or cover your glassware with aluminum foil.
-
Temperature Control: Perform reactions at the lowest feasible temperature to slow down potential degradation reactions.
-
Inert Atmosphere: If your experiment is sensitive to oxidation, preparing and running your solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Variable or lower-than-expected yields in reactions where this compound is a starting material.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock | Verify the purity of your starting material using HPLC or melting point analysis. If degraded, use a fresh, properly stored batch. |
| Instability in reaction conditions | pH: Check the pH of your reaction mixture. If it is strongly acidic or basic, consider if this could be promoting side reactions or degradation. Temperature: Ensure the reaction temperature is well-controlled. High temperatures can accelerate degradation. Solvent: Ensure the solvent is dry and free of impurities that could react with the starting material. |
| Side reactions | The α-bromo group is a strong electrophile. Consider the possibility of reaction with your solvent or other nucleophiles present in the reaction mixture. |
Issue 2: Appearance of Unknown Impurities in Stability Studies
Symptoms:
-
New peaks appearing in HPLC chromatograms during a stability study of a formulation containing this compound.
-
A decrease in the area of the parent compound peak over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The bromo group can be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of 2,4'-dihydroxyacetophenone. Analyze for this potential degradant. |
| Photodegradation | If the study is not conducted in light-protected containers, photodegradation can occur. A potential pathway is the cleavage of the C-Br bond.[6] Ensure samples are adequately protected from light. |
| Oxidation | The phenolic hydroxyl group can be susceptible to oxidation. Ensure the formulation is protected from atmospheric oxygen, or consider the inclusion of an antioxidant if compatible. |
| Interaction with Excipients | Some excipients may have functional groups that can react with the α-bromo ketone. Conduct compatibility studies with individual excipients to identify any interactions. |
Data Presentation: Potential Degradation Products
The following table summarizes potential degradation products of this compound based on its chemical structure and reactivity.
| Degradation Pathway | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | 2,4'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 |
| Reductive Debromination | 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 |
| Elimination (in base) | 4-hydroxyphenylglyoxal (after hydrolysis of vinyl bromide) | C₈H₆O₃ | 150.13 |
| Oxidation | Products from phenolic coupling or ring opening | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[7]
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Class A volumetric flasks and pipettes
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pH meter
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HPLC system with a UV detector
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: [8]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Visualizations
Potential Degradation Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone
Topic: Removal of Unreacted Bromine
Welcome to the technical support center for the synthesis of 2-Bromo-4'-hydroxyacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted bromine from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess bromine after the bromination of 4'-hydroxyacetophenone?
A1: Excess bromine is typically removed by a process called "quenching," where a chemical reagent is added to react with and neutralize the unreacted bromine. Common quenching agents include:
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Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A widely used and effective quenching agent that reacts with bromine to form colorless and water-soluble salts.[1][2]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents for quenching bromine and are a good alternative to sodium thiosulfate, especially in acidic conditions.[1][2][3]
-
Sodium Sulfite (Na₂SO₃): Another suitable reagent that can neutralize bromine.[1]
-
Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): These basic solutions can be used to neutralize both the excess bromine and any acidic byproducts like hydrobromic acid (HBr).[1][4]
-
Unsaturated Hydrocarbons (e.g., Cyclohexene): These can react with bromine via an addition reaction, but the resulting dibrominated product will be an organic impurity that may need to be removed in a subsequent step.[1]
Q2: How do I know when all the unreacted bromine has been removed?
A2: The visual disappearance of the characteristic reddish-brown or orange/yellow color of bromine from the reaction mixture is a reliable indicator that the quenching process is complete.[1][2][5] The solution should become colorless or pale yellow.
Q3: What are the potential side reactions or issues I should be aware of during the quenching process?
A3: Several issues can arise during the quenching of excess bromine:
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Formation of a solid precipitate (sulfur): This can occur when using sodium thiosulfate under acidic conditions, as the thiosulfate can decompose to form elemental sulfur.[1][2][6]
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Exothermic reaction: The reaction between the quenching agent and bromine can be exothermic, leading to a rise in the temperature of the reaction mixture.[1][5] This is more pronounced with high concentrations of unreacted bromine.
-
Incomplete quenching: If an insufficient amount of quenching agent is added, some unreacted bromine may remain, leading to a persistent yellow or orange color.[2]
-
Nuclear bromination: The starting material, 4'-hydroxyacetophenone, has an activated aromatic ring, and under certain conditions, bromination can occur on the ring in addition to the desired alpha-bromination.[7]
Q4: What safety precautions should be taken when working with bromine?
A4: Bromine is a highly toxic, corrosive, and volatile substance that should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also advisable to have a quenching solution, such as sodium thiosulfate, readily available in case of spills.[1]
Troubleshooting Guides
Issue 1: The reaction mixture remains yellow or orange after adding a quenching agent.
| Possible Cause | Solution |
| Insufficient quenching agent | Add more of the quenching agent solution dropwise until the color disappears.[2] Ensure vigorous stirring to promote mixing between the organic and aqueous phases. |
| Poor mixing of biphasic system | Increase the stirring speed to ensure good contact between the aqueous quenching solution and the organic layer containing the bromine. |
| Product itself is colored | If the desired product, this compound, is known to be colored, the final color may not be completely colorless. However, the distinct bromine color should be gone. |
Issue 2: A solid precipitate (sulfur) forms during the sodium thiosulfate quench.
| Possible Cause | Solution |
| Acidic reaction conditions | The decomposition of sodium thiosulfate to elemental sulfur is promoted by acidic conditions.[1][2][6] To prevent this, you can: - Neutralize the reaction mixture with a base like sodium bicarbonate before adding the sodium thiosulfate solution.[1] - Use an alternative quenching agent that is less prone to sulfur precipitation, such as sodium bisulfite or sodium sulfite.[1][3] |
Issue 3: The reaction becomes excessively hot during quenching.
| Possible Cause | Solution |
| High concentration of unreacted bromine | The quenching reaction is inherently exothermic.[1][5] To control the temperature: - Add the quenching agent slowly and in portions.[1] - Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2][5] |
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% aqueous solution[1] | 2:1 | Highly effective, but can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution[1] | 1:1 | Good alternative to sodium thiosulfate, especially in acidic media.[1] |
| Sodium Metabisulfite (Na₂S₂O₅) | 1.32 M aqueous solution[5] | 1:2 | Often used interchangeably with sodium bisulfite.[1] |
| Sodium Sulfite (Na₂SO₃) | 200 g/L aqueous solution[1] | 1:1 | Effective and avoids the issue of sulfur precipitation.[1] |
| Cyclohexene | Neat or in a solvent | 1:1 | The resulting 1,2-dibromocyclohexane (B1204518) is an organic impurity that will need to be separated from the desired product.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
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Cool the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the exotherm during quenching.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Slow Addition: Slowly add the sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture.
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Monitor Color Change: Continue the addition until the reddish-brown color of the bromine disappears and the mixture becomes colorless or pale yellow.[1][2]
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Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
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Wash the Organic Layer: Wash the organic layer sequentially with water and then with a saturated brine solution.
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Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.[2][5]
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Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or a 1.32 M solution of sodium metabisulfite.[1][5]
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Controlled Addition: Add the bisulfite/metabisulfite solution dropwise to the vigorously stirred reaction mixture, maintaining a low temperature as the reaction can be exothermic.[5]
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Observe Decolorization: Continue the addition until the bromine color is fully discharged.[2][5]
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Standard Work-up: Proceed with the aqueous work-up as described in Protocol 1 (steps 5-7).
Visualizations
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-4'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4'-hydroxyacetophenone via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound due to its polarity, which allows for effective separation.[1][2][3]
Q2: What is a suitable mobile phase (eluent) for this purification?
A2: A common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297).[1][4] A specific system reported for the purification of this compound is a 3:1 mixture of cyclohexane and ethyl acetate.[4] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
Q3: How should I prepare and load my sample onto the column?
A3: The crude this compound can be loaded onto the column using two primary methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent or a slightly more polar solvent and carefully apply it to the top of the silica gel bed.[1][2]
-
Dry Loading: If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the column.[2]
Q4: How can I monitor the separation during the elution process?
A4: The progress of the separation is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TTC).[1][2] This allows for the identification of fractions containing the pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high, causing all compounds to elute quickly. | Start with a less polar solvent system and gradually increase the polarity (gradient elution).[1] |
| The polarity of the eluent is too low, resulting in broad or overlapping peaks. | Gradually increase the polarity of the mobile phase.[2] | |
| The column is overloaded with the crude product. | The amount of crude product loaded should typically not exceed 1-5% of the silica gel weight.[1] | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to displace the compound from the silica gel. | Systematically increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[2] |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.[5] | |
| Tailing of the Product Peak on TLC/Column | The compound is interacting too strongly with the stationary phase. | For phenolic compounds like this compound, adding a small amount of acetic acid to the mobile phase can improve the peak shape.[2] |
| The column may be overloaded. | Reduce the amount of sample loaded onto the column.[2] | |
| Low Recovery of the Purified Product | The product may be partially soluble in the eluent, leading to loss across many fractions. | Ensure all fractions are carefully analyzed by TLC to identify and combine all fractions containing the pure product. |
| The compound may have degraded on the column. | Refer to the solution for "Product Does Not Elute from the Column" regarding compound stability.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific solvent system and column dimensions may need to be optimized based on the scale of the reaction and the impurity profile.
1. Preparation of the Column:
-
Select a glass chromatography column of an appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., cyclohexane:ethyl acetate 3:1).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a packed bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[2]
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal volume of the mobile phase.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
The elution can be performed isocratically (with a constant solvent composition) or with a gradient of increasing polarity.
4. Monitoring and Collection:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1][2]
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel | Slightly acidic, suitable for polar compounds.[3] |
| Mobile Phase Example | Cyclohexane:Ethyl Acetate (3:1) | A reported system for this specific purification.[4] |
| Recommended Rf Value | 0.2 - 0.4 | An optimal range for good separation on the column.[1] |
| Sample Load | 1 - 5% of silica gel weight | To avoid overloading the column.[1] |
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
References
Characterization of byproducts in 2-Bromo-4'-hydroxyacetophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-hydroxyacetophenone.
Troubleshooting Guides and FAQs
Q1: My reaction to synthesize this compound from 4'-hydroxyacetophenone (B195518) has a low yield and multiple spots on the TLC plate. What are the common byproducts?
A1: Low yields and multiple impurities are common challenges. The primary byproducts in this reaction stem from the electrophilic bromination of the aromatic ring and over-bromination at the alpha-carbon. The most frequently encountered byproducts include:
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Monobrominated Aromatic Byproducts: Bromine can substitute at the positions ortho to the hydroxyl group on the aromatic ring, leading to isomers such as 3-Bromo-4'-hydroxyacetophenone.
-
Dibrominated Aromatic Byproducts: With an excess of the brominating agent or longer reaction times, di-substitution on the aromatic ring can occur, yielding products like 3,5-Dibromo-4'-hydroxyacetophenone.[1]
-
Positional Isomers: Depending on the synthetic route, particularly in Friedel-Crafts type reactions, the formation of 2-bromo-2'-hydroxyacetophenone (B15216) has been reported as a side product.[2]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4'-hydroxyacetophenone in your crude product.
Q2: How can I minimize the formation of these byproducts during the synthesis of this compound?
A2: To enhance the selectivity for alpha-bromination and reduce the formation of byproducts, consider the following strategies:
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Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4'-hydroxyacetophenone. An excess of the brominating agent significantly increases the likelihood of ring bromination and di-bromination.
-
Choice of Brominating Agent: While elemental bromine can be used, milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridinium (B92312) hydrobromide perbromide can offer better control and reduce side reactions.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to disfavor the kinetically slower ring substitution.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which favors the desired reaction pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for this type of reaction.
Q3: My NMR spectrum of the crude product is complex. What are the expected signals for the main byproducts?
A3: Interpreting the NMR spectrum is crucial for identifying byproducts. Here are some expected 1H NMR signals for common impurities in a deuterated solvent like CDCl3 or DMSO-d6:
-
3,5-Dibromo-4'-hydroxyacetophenone: You would expect to see a singlet for the two equivalent aromatic protons and a singlet for the methyl protons of the acetyl group.[1]
-
4'-hydroxyacetophenone (Starting Material): Look for two doublets in the aromatic region and a singlet for the acetyl methyl protons.
-
Positional Isomers: The aromatic region will show a different splitting pattern compared to the desired product due to the different substitution on the benzene (B151609) ring.
For unambiguous identification, it is recommended to isolate the main impurities by chromatography and characterize them individually, or to use 2D NMR techniques like COSY and HMBC to establish the connectivity of the molecules.
Q4: I am using this compound in a subsequent Williamson ether synthesis and observing elimination byproducts. How can I prevent this?
A4: The Williamson ether synthesis involves an SN2 reaction.[3] The use of a sterically hindered base or a secondary/tertiary alkyl halide can favor the competing E2 elimination reaction.[3] this compound itself is a primary halide, which is good for SN2 reactions.[3] However, if the alkoxide you are reacting it with is sterically bulky, or if you are using high temperatures, elimination can become a significant side reaction.
To favor substitution over elimination:
-
Use a less sterically hindered base to form the alkoxide.
-
Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
-
Use a polar aprotic solvent such as DMF or acetonitrile (B52724).[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 3,5-dibromo-4-hydroxyacetophenone from p-hydroxyacetophenone
| Molar Ratio (Substrate:NH4Br:(NH4)2S2O8) | Reaction Time (Grinding + Standing) | Product | Yield (%) |
| 1:2:2.5 | 15 min + 20 min | 3,5-dibromo-4-hydroxyacetophenone | 20 |
| 1:2:2.5 | 60 min + 20 min | 3,5-dibromo-4-hydroxyacetophenone | 80 |
| 1:4:5 | 120 min + 20 min | 3,5-dibromo-4-hydroxyacetophenone | 89 |
Data adapted from a study on the nuclear bromination of p-hydroxyacetophenone.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Dissolution: Dissolve 4'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethyl acetate (B1210297) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Dissolve the brominating agent (e.g., bromine or pyridinium hydrobromide perbromide, 1 equivalent) in the same solvent and add it dropwise to the cooled solution of 4'-hydroxyacetophenone over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it with cold water to remove any water-soluble impurities. A wash with a cold, non-polar solvent like cyclohexane (B81311) can help remove the 2-bromo-2'-hydroxyacetophenone isomer.[2]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
Protocol 2: Characterization of Byproducts by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have some absorbance (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to get comprehensive data.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the starting material, product, and potential byproducts (e.g., m/z 100-500).
-
Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the major peaks to confirm their structures by comparing the fragmentation patterns with known standards or theoretical fragmentation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its major byproducts.
Caption: Experimental workflow for the identification and characterization of byproducts.
References
Technical Support Center: Improving Selectivity in 2-Bromo-4'-hydroxyacetophenone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4'-hydroxyacetophenone. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selective reactions with this versatile building block.
I. Troubleshooting Guides
Issue 1: Low Yield or No O-Alkylation Product (Williamson Ether Synthesis)
Question: I am attempting a Williamson ether synthesis with this compound to obtain an O-alkylated product, but I am getting a low yield or only recovering the starting material. What could be the problem?
Answer:
Several factors can contribute to a low yield in Williamson ether synthesis. Here’s a systematic troubleshooting approach:
-
Base Strength and Deprotonation: The phenolic hydroxyl group of this compound needs to be deprotonated to form the more nucleophilic phenoxide ion.
-
Weak Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to completely deprotonate the phenol.
-
Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or for more challenging reactions, sodium hydride (NaH). When using NaH, ensure anhydrous conditions as it reacts violently with water.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from room temperature to the reflux temperature of the solvent.
-
Reaction Time: Sₙ2 reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent Choice:
-
Protic Solvents: Protic solvents (e.g., ethanol (B145695), water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
Solution: Use a polar aprotic solvent such as acetone (B3395972), acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to enhance the reaction rate.
-
Issue 2: Formation of C-Alkylated Byproduct
Question: My reaction is producing a significant amount of the C-alkylated isomer instead of the desired O-alkylated product. How can I improve the O-selectivity?
Answer:
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). Several factors influence the O/C alkylation ratio:
-
Solvent: This is one of the most critical factors.
-
Protic Solvents: Solvents like water or alcohols solvate the oxygen atom of the phenoxide, leaving the carbon atoms more accessible for electrophilic attack, thus favoring C-alkylation.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone do not solvate the phenoxide ion as strongly, leaving the more electronegative oxygen atom as the more reactive site, thus favoring O-alkylation.
-
-
Counter-ion: The nature of the cation from the base can influence selectivity.
-
Hard vs. Soft Cations: "Harder" cations (e.g., Li⁺, Na⁺) tend to associate more strongly with the "hard" oxygen atom of the phenoxide, which can sometimes favor C-alkylation. "Softer" cations (e.g., K⁺, Cs⁺) have a weaker association, often leading to higher O-selectivity.
-
-
Leaving Group: While less commonly varied, the leaving group on the alkylating agent can have an effect. Softer leaving groups like iodide may favor C-alkylation to a small extent compared to harder leaving groups like chloride.
Issue 3: Presence of Elimination Byproducts
Question: I am observing byproducts that correspond to the elimination of my alkyl halide. How can I minimize this side reaction?
Answer:
The phenoxide ion is not only a good nucleophile but also a reasonably strong base, which can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.
-
Structure of the Alkyl Halide:
-
Primary Halides: These are ideal for Williamson ether synthesis as they are most susceptible to Sₙ2 attack and less prone to elimination.
-
Secondary Halides: Will likely give a mixture of substitution and elimination products. To favor substitution, use a less sterically hindered base if possible (though in this case, the nucleophile is fixed) and lower reaction temperatures.
-
Tertiary Halides: Will almost exclusively undergo elimination. Williamson ether synthesis is not a suitable method for preparing ethers from tertiary halides.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.
II. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the O-alkylation of this compound?
A1: For most simple primary alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is a good starting point. It is relatively inexpensive, easy to handle, and generally provides good yields of the O-alkylated product. For less reactive alkyl halides, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary.
Q2: Which solvent is optimal for maximizing O-selectivity?
A2: Polar aprotic solvents are highly recommended to favor O-alkylation. Acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices. Protic solvents such as ethanol or water should be avoided if C-alkylation is a concern.
Q3: Can I protect the hydroxyl group to ensure selective reaction at another site?
A3: Yes, protecting the phenolic hydroxyl group is a common strategy to prevent its reaction and direct reactivity to other parts of the molecule. Common protecting groups for phenols include:
-
Methyl Ether: Formed using a methylating agent. Can be cleaved with strong acids like HBr.
-
Benzyl (B1604629) Ether (Bn): Formed using benzyl bromide or chloride. Can be removed by hydrogenolysis (H₂/Pd-C).
-
Silyl (B83357) Ethers (e.g., TBDMS): Formed using silyl chlorides (e.g., TBDMSCl). Generally stable to many reaction conditions but can be removed with fluoride (B91410) sources like TBAF.
The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a lachrymator (causes tearing) and is harmful if swallowed.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
III. Data Presentation
Table 1: Influence of Solvent and Base on O/C Alkylation Selectivity of Phenols
| Phenolic Substrate | Alkylating Agent | Base | Solvent | O-Alkylation (%) | C-Alkylation (%) | Reference |
| Phenol | Benzyl Bromide | K₂CO₃ | Acetone | >95 | <5 | General Knowledge |
| Phenol | Benzyl Bromide | K₂CO₃ | Ethanol | ~70 | ~30 | General Knowledge |
| 2,4-Dihydroxyacetophenone | 1-Bromopropane | CsHCO₃ | Acetonitrile | High (4-O-alkylation) | Not Reported | [2] |
| 2'-Hydroxyacetophenone | 1-Bromopentane | NaOH/TBAB* | Toluene/Water | 100 | 0 | [3] |
*TBAB = Tetrabutylammonium bromide (Phase Transfer Catalyst)
IV. Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent) and anhydrous acetone or acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the suspension.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone or acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired O-alkylated product.
Protocol 2: Synthesis of this compound[4]
Materials:
-
Bromine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4'-hydroxyacetophenone (1.0 equivalent) in diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 equivalent) in diethyl ether dropwise to the cooled solution over 20-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer and wash it again with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from diethyl ether to yield pure this compound.[4]
V. Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, α-haloacetophenones are pivotal intermediates for the construction of a wide array of heterocyclic and carbocyclic frameworks. The choice between a bromo or chloro substituent on the α-carbon can significantly influence reactivity, reaction kinetics, and overall synthetic efficiency. This guide provides an objective comparison of 2-bromo-4'-hydroxyacetophenone and 2-chloro-4'-hydroxyacetophenone, supported by established reactivity principles and representative experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective utilization in synthesis. The key differences in their molecular weight and melting points are tabulated below.
| Property | This compound | 2-Chloro-4'-hydroxyacetophenone |
| CAS Number | 2491-38-5 | 6305-04-0 |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇ClO₂ |
| Molecular Weight | 215.04 g/mol | 170.59 g/mol |
| Appearance | Pale beige solid | Off-white powder |
| Melting Point | 123-126 °C | Not readily available |
Synthesis of Starting Materials
The accessibility of the starting α-haloacetophenone is a key consideration in planning a synthetic route. Both compounds can be synthesized from commercially available precursors.
Synthesis of this compound
The bromination of 4'-hydroxyacetophenone (B195518) is a common and efficient method for the synthesis of this compound. This reaction can be achieved using elemental bromine or other brominating agents like pyridinium (B92312) hydrobromide perbromide.
Caption: Synthesis of this compound.
Synthesis of 2-Chloro-4'-hydroxyacetophenone
One synthetic route to 2-chloro-4'-hydroxyacetophenone involves the Friedel-Crafts acylation of a protected phenol, such as 3-chloroanisole, followed by demethylation.
Caption: Synthesis of 2-Chloro-4'-hydroxyacetophenone.
Comparative Reactivity in Nucleophilic Substitution
The primary mode of reaction for α-haloacetophenones is nucleophilic substitution at the α-carbon. The reactivity of the halogen as a leaving group is a critical determinant of the reaction rate. The general order of leaving group ability for halogens is I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength and greater polarizability as one descends the group.[1]
Consequently, This compound is inherently more reactive than 2-chloro-4'-hydroxyacetophenone in nucleophilic substitution reactions. This has significant implications for synthetic planning:
-
Reaction Times: Reactions with the bromo derivative will typically proceed faster than with the chloro analogue under identical conditions.
-
Reaction Conditions: The chloro derivative may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields to the bromo compound.
-
Selectivity: In molecules with multiple electrophilic sites, the higher reactivity of the C-Br bond might allow for greater selectivity under milder conditions.
Application in Synthesis: The Hantzsch Thiazole (B1198619) Synthesis
A classic and synthetically valuable reaction of α-haloacetophenones is the Hantzsch thiazole synthesis, which involves the condensation with a thiourea (B124793) to form a 2-aminothiazole (B372263) ring system. This scaffold is prevalent in many biologically active molecules.
References
Comparison of different methods for synthesizing 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methods for 2-Bromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of numerous pharmaceuticals. The following sections detail the experimental protocols, present a comparative analysis of their performance, and offer insights into the underlying chemical pathways.
Comparison of Synthetic Methods
The synthesis of this compound primarily involves the electrophilic bromination of the α-carbon of 4'-hydroxyacetophenone. However, the choice of brominating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process. This section compares several common methods, with quantitative data summarized in Table 1.
| Method | Brominating Agent | Solvent(s) | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Bromine (Br₂) | Ethyl acetate (B1210297), Chloroform (B151607) | Aluminum chloride (AlCl₃) | 8.5 hours | 21.4 (initial) | Not explicitly stated for pure product | 95 | [1] |
| 2 | Bromine (Br₂) | Diethyl ether | None | 1 hour | 0 | ~59 (calculated from crude) | Not explicitly stated | [2] |
| 3 | Pyridinium (B92312) hydrobromide perbromide | Tetrahydrofuran (B95107) (THF) | None | 3 hours | Room Temperature | Not explicitly stated | Not explicitly stated | [3][4] |
| 4 | N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 5 | Ammonium Bromide (NH₄Br) & Oxone | Methanol | None | Not specified | Not specified | Not specified | Not specified | [5] |
| 6 | Zinc-Bromine (in situ) | Water | None | Not specified | Not specified | Not specified | Not specified | [5] |
| 7 | Bromoacetyl chloride | Trifluoromethanesulfonic acid (TfOH) | None | Overnight | 0 to Room Temperature | 66 | Analytically pure after chromatography | [6] |
Note: Some methods listed in the literature, such as those using N-Bromosuccinimide, Ammonium Bromide/Oxone, and in situ generated Zinc Bromide, have been reported to favor nuclear bromination of hydroxyacetophenones rather than the desired side-chain bromination under certain conditions[5]. Careful control of reaction parameters is crucial to achieve the intended product.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for selecting a suitable synthesis method for this compound, considering key experimental and outcome parameters.
Caption: Workflow for comparing synthesis methods of this compound.
Detailed Experimental Protocols
Below are the detailed experimental procedures for the key synthetic methods identified.
Method 1: Bromination using Bromine and Aluminum Chloride
This method utilizes liquid bromine with a catalytic amount of aluminum chloride.
Procedure:
-
Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in 1 liter of ethyl acetate and 200 ml of chloroform with stirring.
-
Separately, dissolve 159.8 g (1.0 mol) of bromine in 1 liter of ethyl acetate and 500 ml of chloroform.
-
Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 ml per minute. The initial temperature should be around 21.4°C.
-
After 1.25 hours, add 1.2 g of aluminum chloride to the reaction mixture.
-
Continue the addition of the bromine solution until completion (total addition time of 8.5 hours).
-
Filter the reaction mixture. The resulting residue is then purified by recrystallization from toluene (B28343) in the presence of activated carbon and Celite to yield this compound with 95% purity[1].
Method 2: Bromination using Bromine in Diethyl Ether
This protocol employs bromine in diethyl ether at a low temperature.
Procedure:
-
Dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether and cool the solution to 0°C.
-
Add 17.6 g (110 mmol) of bromine dropwise to the solution over 20 minutes.
-
Stir the mixture for 1 hour at 0°C.
-
Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry it over magnesium sulfate.
-
Concentrate the solution in vacuo.
-
Recrystallize the crude product from ether to obtain the final product[2].
Method 3: Bromination using Pyridinium Hydrobromide Perbromide
This method offers a solid, more easily handled source of bromine.
Procedure:
-
Dissolve 4-hydroxyacetophenone in tetrahydrofuran (THF) at room temperature.
-
Add pyridinium hydrobromide perbromide to the solution.
-
Stir the reaction mixture at room temperature for 3 hours[4].
-
The product can be further purified by recrystallization from methanol[3].
Method 7: Synthesis using Bromoacetyl Chloride and Trifluoromethanesulfonic Acid
This approach involves the Friedel-Crafts acylation of phenol (B47542) with bromoacetyl chloride.
Procedure:
-
Dissolve 235 mg (2.35 mmol) of phenol-13C6 in trifluoromethanesulfonic acid (TfOH) and cool the mixture in an ice bath.
-
Add 388 mg (2.46 mmol) of bromoacetyl chloride to the solution.
-
After 15 minutes, remove the cooling bath and stir the mixture at room temperature overnight.
-
Quench the reaction by pouring it into ice water and filter the resulting solid.
-
Wash the solid and the aqueous layer with cyclohexane (B81311) to remove the ortho-isomer byproduct.
-
Dissolve the solid in ethyl acetate and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic fractions, wash with saturated sodium bicarbonate and brine, and then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography (SiO₂, eluent: Cyclohexane:Ethyl Acetate 3:1) to yield analytically pure this compound[6].
This guide provides a foundational understanding of the different synthetic routes to this compound, enabling researchers to select the most appropriate method based on their specific requirements for yield, purity, and available resources.
References
A Comparative Guide to the Biological Activity of 2-Bromo-4'-hydroxyacetophenone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Bromo-4'-hydroxyacetophenone and its key analogs, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview of their performance in anticancer, antimicrobial, and enzyme inhibition assays.
Overview of Biological Activities
This compound serves as a versatile scaffold for the synthesis of various biologically active compounds. Its derivatives, particularly chalcones and thiosemicarbazones, have demonstrated significant potential in several therapeutic areas. The primary biological activities explored in this guide include:
-
Anticancer Activity: Primarily investigated through the cytotoxic effects of chalcone (B49325) analogs on various cancer cell lines.
-
Antimicrobial Activity: Focused on the efficacy of thiosemicarbazone derivatives against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: Centered on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic disorders.
Comparative Analysis of Biological Performance
The following tables summarize the quantitative data on the biological activities of this compound and its analogs.
Anticancer Activity of Chalcone Analogs
Chalcones derived from this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Analog 1 | MCF-7 (Breast) | 4.19 ± 1.04 | [1] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | [1] | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [1] | |
| Chalcone Analog 2 | MCF-7 (Breast) | 3.30 ± 0.92 | [1] |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | [1] | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [1] | |
| Thienyl Chalcone 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [2] |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | [2] | |
| Thienyl Chalcone 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [2] |
| MDA-MB-231 (Breast) | 21.58 ± 1.50 | [2] |
Antimicrobial Activity of Thiosemicarbazone Analogs
Thiosemicarbazone derivatives of this compound have been assessed for their ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that prevents visible growth of a microorganism, are summarized below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Hydroxyacetophenone Derivative 4 | Escherichia coli | - | [3] |
| Klebsiella pneumoniae | - | [3] | |
| Thiosemicarbazone T39 | Escherichia coli | 0.018 | [4] |
| Staphylococcus aureus | 0.018 | [4] | |
| N-methyl thiosemicarbazone 4 | Staphylococcus aureus | 39.68 | [5] |
| Pseudomonas aeruginosa | 39.68 | [5] | |
| N-methyl thiosemicarbazone 8 | Staphylococcus aureus | 39.68 | [5] |
| Pseudomonas aeruginosa | 39.68 | [5] | |
| Hydroxyacetophenone-tetrazole hybrid 4a | Escherichia coli | 8 | [6] |
| Pseudomonas aeruginosa | 16 | [6] | |
| Staphylococcus epidermidis | 4 | [6] | |
| Hydroxyacetophenone-tetrazole hybrid 5d | Escherichia coli | 8 | [6] |
| Pseudomonas aeruginosa | 16 | [6] | |
| Staphylococcus epidermidis | 4 | [6] |
Note: Some entries in the original source for Hydroxyacetophenone Derivative 4 did not provide specific MIC values but indicated good activity through zone of inhibition measurements.
PTP1B Enzyme Inhibition by Chalcone Analogs
Several chalcone derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The IC50 values for PTP1B inhibition are presented below.
| Compound ID | PTP1B IC50 (µM) | Reference |
| 2,4,6-trihydroxychalcone 4a | 0.27 ± 0.01 | [7] |
| Broussochalcone | 21.5 | [4] |
| Xanthoangelol K | 0.82 µg/mL | [4] |
| Xanthoangelol | 1.97 µg/mL | [4] |
| Xanthoangelol F | 1.67 µg/mL | [4] |
| 4-hydroxyderricin | 2.47 µg/mL | [4] |
| Bromocatechol-chalcone LXQ-87 | 1.061 ± 0.202 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Microbroth Dilution Method for Antimicrobial Activity (MIC Determination)
Principle: The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture on an appropriate agar (B569324) plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in broth to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are often linked to their modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), visualize key pathways implicated in their mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some chalcone analogs have been shown to inhibit this pathway, contributing to their anticancer and anti-inflammatory effects.
Caption: Canonical NF-κB signaling pathway.
Insulin (B600854) Receptor Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B by this compound analogs can enhance insulin sensitivity, making them potential therapeutic agents for type 2 diabetes.
Caption: Insulin receptor signaling pathway.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway, which is involved in appetite and energy expenditure. PTP1B inhibitors can therefore also impact weight management.
Caption: Leptin signaling pathway.
References
- 1. medium.com [medium.com]
- 2. ibg.kit.edu [ibg.kit.edu]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. ijpsm.com [ijpsm.com]
- 5. Chapter 4: Traffic Control | NY DMV [dmv.ny.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of PTP1B by bromocatechol-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatizing Agents for Carboxylic Acid Analysis: The Efficacy of 2-Bromo-4'-hydroxyacetophenone
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is a frequent analytical challenge. Due to their typical lack of a strong chromophore or fluorophore, direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors is often impractical. Pre-column derivatization, the chemical modification of the analyte prior to chromatographic separation, is a widely employed strategy to overcome this limitation. This guide provides a comprehensive comparison of 2-bromo-4'-hydroxyacetophenone as a derivatizing agent for carboxylic acids against other common reagents, supported by experimental data and detailed protocols.
Introduction to Derivatization of Carboxylic Acids
Derivatization in the context of HPLC analysis of carboxylic acids involves the conversion of the carboxyl group into an ester with a UV-absorbing or fluorescent tag. This enhances the detectability of the analyte, allowing for lower limits of detection and quantification. The ideal derivatizing agent should react rapidly and completely with the analyte under mild conditions, form a stable derivative, and possess a high molar absorptivity or fluorescence quantum yield.
This compound: An Overview
This compound is a phenacyl bromide derivative that reacts with carboxylic acids to form 4-hydroxyphenacyl esters. These esters exhibit strong UV absorbance, making them suitable for HPLC with UV detection. The presence of the hydroxyl group on the phenyl ring can slightly modify the polarity and chromatographic behavior of the derivative compared to other phenacyl bromides.
While specific performance data for this compound is not extensively documented in comparative studies, its performance can be inferred from closely related and more commonly used phenacyl bromide derivatives.
Comparison with Alternative Derivatizing Agents
The choice of a derivatizing agent depends on the analytical requirements, including the desired sensitivity, the detection method available (UV-Vis, fluorescence, or mass spectrometry), and the nature of the analyte and sample matrix. Here, we compare this compound with several classes of derivatizing agents.
Data Presentation: Comparison of Derivatizing Agent Performance
| Derivatizing Agent | Class | Typical Reaction Conditions | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| This compound | Phenacyl Bromide (UV-active) | Inferred: Mild heating (40-70°C) for 30-60 min in the presence of a base. | UV | Not explicitly found. Inferred to be in the low ng to pg range. | Adv: Good UV chromophore. Disadv: Lack of extensive validation data in the literature. |
| 2,4'-Dibromoacetophenone (B128361) | Phenacyl Bromide (UV-active) | 40-50°C for 30-120 min with triethylamine (B128534) in acetone.[1] | UV (~256 nm) | 2.3 x 10⁻⁴ to 5.1 pg. | Adv: High sensitivity, well-documented. Disadv: Longer reaction times may be needed. |
| 4'-Bromophenacyl triflate | Phenacyl Bromide (UV-active) | Room temperature for 1-5 min with N,N-diisopropylethylamine in acetonitrile (B52724).[2] | UV | Not specified, but reactions are rapid.[2] | Adv: Very fast reaction at room temperature. Disadv: Reagent may be less stable. |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Coumarin (Fluorescent) | 30°C for 20 min with K₂CO₃ and 18-crown-6 (B118740) in acetone. | Fluorescence (Ex: 345 nm, Em: 435 nm) | 12.5 pg. | Adv: High sensitivity due to fluorescence. Disadv: Reagent is more complex and may have stability issues. |
| 4-Bromo-N-methylbenzylamine (4-BNMA) with EDC | Amine (for LC-MS) | Not specified for temperature and time. | LC-MS/MS | 0.2 - 44 µg/L.[3][4] | Adv: Excellent for LC-MS, provides good fragmentation. Disadv: Requires a coupling agent (EDC). |
| 4-APEBA with EDC | Quaternary Amine (for LC-MS) | 60°C for 1 hour. | LC-MS/MS | Not specified. | Adv: Isotopic signature from bromine aids in identification. Disadv: Primarily for mass spectrometry detection. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for derivatization using various agents.
Protocol 1: Derivatization with 2,4'-Dibromoacetophenone (UV Detection)
This protocol is adapted for the derivatization of fatty acids.
-
Reagents:
-
Carboxylic acid sample dissolved in acetone.
-
2,4'-Dibromoacetophenone solution in acetone.
-
Triethylamine.
-
-
Procedure:
-
To the carboxylic acid sample in a reaction vial, add an excess of the 2,4'-dibromoacetophenone solution.
-
Add triethylamine to catalyze the reaction.
-
Seal the vial and heat at 40°C for 30 minutes.[1]
-
After cooling to room temperature, the sample can be diluted with the mobile phase and is ready for HPLC injection.
-
-
Typical HPLC Conditions:
-
Column: Two C18 columns.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: UV at 256 nm.
-
Protocol 2: Derivatization with N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) (Fluorescence Detection)
This protocol is suitable for achieving high sensitivity for carboxylic acids.
-
Reagents:
-
Carboxylic acid sample in acetone.
-
Br-MAMC solution in acetone.
-
Potassium carbonate (solid).
-
18-crown-6 solution in acetone.
-
-
Procedure:
-
To the carboxylic acid sample, add the Br-MAMC solution.
-
Add a small amount of solid potassium carbonate and the 18-crown-6 solution.
-
Incubate the mixture at 30°C for 20 minutes.
-
The resulting solution can be diluted and injected into the HPLC system.
-
-
Typical HPLC Conditions:
-
Column: Reversed-phase ODS C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 75:25, v/v).
-
Detection: Fluorescence with excitation at 345 nm and emission at 435 nm.
-
Protocol 3: Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS
This protocol is designed for the analysis of carboxylic acids using mass spectrometry.
-
Reagents:
-
Carboxylic acid sample.
-
4-BNMA solution (e.g., 10 mM in acetonitrile).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in acetonitrile-water, freshly prepared).
-
-
Procedure:
Mandatory Visualizations
Conclusion
This compound is a viable derivatizing agent for the HPLC analysis of carboxylic acids, functioning similarly to other phenacyl bromides by introducing a strong UV chromophore. While it is a suitable choice, other reagents offer distinct advantages. For instance, 2,4'-dibromoacetophenone is well-documented with established high sensitivity for UV detection. For analyses requiring the utmost sensitivity, fluorescent derivatizing agents like Br-MAMC are superior. For applications utilizing mass spectrometry, reagents such as 4-BNMA and 4-APEBA are specifically designed to enhance ionization and provide structural information through fragmentation.
The selection of the most appropriate derivatizing agent should be guided by a careful consideration of the analytical objectives, the available instrumentation, and the required detection limits. While this compound is a competent reagent, for methods requiring extensive validation and the highest sensitivity, other more thoroughly investigated alternatives may be preferable.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis: 2-Bromo-4'-hydroxyacetophenone and Its Precursors
A detailed examination of the spectral shifts and structural changes occurring during the synthesis of 2-Bromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone (B195518) and bromine, providing researchers and drug development professionals with key analytical insights.
This guide presents a comprehensive spectral analysis of the alpha-bromination of 4'-hydroxyacetophenone to yield this compound. By comparing the Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data of the reactant and the product, we can elucidate the structural modifications resulting from this important synthetic transformation. This information is crucial for reaction monitoring, product identification, and quality control in medicinal chemistry and materials science.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of spectral data.
Synthesis of this compound
This compound can be synthesized via the electrophilic alpha-bromination of 4'-hydroxyacetophenone. A typical laboratory-scale procedure is as follows:
-
Dissolution: Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid or a mixture of methanol (B129727) and chloroform (B151607), in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Slowly add a solution of bromine in the same solvent to the flask at room temperature with constant stirring. The reaction is typically carried out in the dark to prevent light-induced side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water to remove any unreacted starting material and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or methanol to yield pure this compound as a crystalline solid.[1]
Spectral Data Acquisition
The spectral analyses of the precursor and the product were performed using standard analytical techniques:
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-resolution NMR spectrometer. Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are recorded.
Spectral Data Comparison
The following tables summarize the key spectral data for 4'-hydroxyacetophenone and this compound, highlighting the changes observed after the bromination reaction.
FT-IR Spectral Data
| Functional Group | 4'-hydroxyacetophenone (cm⁻¹) | This compound (cm⁻¹) | Interpretation of Change |
| O-H Stretch (Phenolic) | ~3300 (broad) | ~3300 (broad) | The broad O-H stretching band remains, indicating the persistence of the hydroxyl group. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | The aromatic C-H stretching vibrations are largely unchanged. |
| C=O Stretch (Ketone) | ~1670 | ~1680 | A slight shift to higher wavenumber for the carbonyl stretch is observed due to the electron-withdrawing effect of the adjacent bromine atom. |
| C=C Stretch (Aromatic) | ~1600, 1580, 1500 | ~1600, 1575, 1490 | Minor shifts in the aromatic C=C stretching frequencies are observed. |
| C-Br Stretch | - | ~600-500 | The appearance of a new band in the lower frequency region is indicative of the C-Br bond formation. |
¹H NMR Spectral Data
| Proton Environment | 4'-hydroxyacetophenone (δ, ppm) | This compound (δ, ppm) | Interpretation of Change |
| -OH | ~6.0-8.0 (broad s) | ~10.0 (broad s) | The phenolic proton signal is retained. |
| Aromatic H (ortho to -COCH₃) | ~7.9 (d) | ~7.9 (d) | These protons remain in a similar chemical environment. |
| Aromatic H (meta to -COCH₃) | ~6.9 (d) | ~6.9 (d) | These protons also show little change in their chemical shift. |
| -COCH₃ | ~2.5 (s) | - | The singlet corresponding to the methyl protons of the acetyl group disappears. |
| -COCH₂Br | - | ~4.4 (s) | A new singlet appears downfield, characteristic of the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group. |
¹³C NMR Spectral Data
| Carbon Environment | 4'-hydroxyacetophenone (δ, ppm) | This compound (δ, ppm) | Interpretation of Change |
| C=O | ~197 | ~191 | The carbonyl carbon signal shifts upfield due to the electronic effect of the alpha-bromine. |
| Aromatic C-OH | ~162 | ~162 | The chemical shift of the carbon attached to the hydroxyl group is relatively unaffected. |
| Aromatic C (ortho to -COCH₃) | ~131 | ~131 | Minimal change is observed for these aromatic carbons. |
| Aromatic C (meta to -COCH₃) | ~115 | ~115 | Minimal change is observed for these aromatic carbons. |
| Aromatic C (ipso to -COCH₃) | ~130 | ~130 | The chemical shift of the carbon to which the acetyl group is attached shows little change. |
| -COCH₃ | ~26 | - | The signal for the methyl carbon of the acetyl group is absent in the product spectrum. |
| -COCH₂Br | - | ~31 | A new signal appears for the methylene carbon attached to the bromine. |
Mass Spectrometry Data
| Ion | 4'-hydroxyacetophenone (m/z) | This compound (m/z) | Interpretation of Change |
| [M]⁺ | 136 | 214, 216 | The molecular ion peak shifts to m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[2] |
| [M-CH₃]⁺ | 121 | - | The loss of a methyl group is a characteristic fragmentation of the starting material. |
| [M-Br]⁺ | - | 135 | A significant fragment corresponding to the loss of a bromine atom is observed in the product. |
| [M-COCH₂Br]⁺ | - | 121 | This fragment corresponds to the hydroxyphenyl cation. |
| [C₆H₅O]⁺ | 93 | 93 | A common fragment for both compounds, representing the hydroxyphenyl moiety. |
Visualizing the Transformation
The following diagrams illustrate the logical flow of the spectral changes and the experimental workflow.
Figure 1. Logical flow of key spectral changes from precursor to product.
Figure 2. Experimental workflow for synthesis and spectral analysis.
Conclusion
The spectral data unequivocally confirms the successful conversion of 4'-hydroxyacetophenone to this compound. The key transformations are clearly evidenced by:
-
The appearance of a C-Br stretching vibration in the FT-IR spectrum.
-
The disappearance of the methyl singlet and the appearance of a methylene singlet in the ¹H NMR spectrum.
-
The appearance of a methylene carbon signal and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum.
-
The characteristic isotopic pattern of bromine in the molecular ion peak of the mass spectrum.
This comparative guide provides a robust analytical framework for researchers working with these compounds, facilitating accurate identification and characterization.
References
Cytotoxicity of 2-Bromo-4'-hydroxyacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 2-Bromo-4'-hydroxyacetophenone, a promising scaffold in the development of novel anticancer agents. The information presented herein is compiled from recent studies and is intended to facilitate the evaluation of these compounds for further research and development.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized in the table below.
| Derivative/Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Control Drug | Control IC50 (µg/mL) | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 | - | Doxorubicin | 10.61 | [1] |
| Brominated Acetophenone (B1666503) Derivative 5c | MCF-7 (Breast) | < 10 | - | - | - | [2] |
| A549 (Lung) | 11.80 ± 0.89 | - | - | - | [2] | |
| Caco-2 (Colorectal) | 18.40 ± 4.70 | - | - | - | [2] | |
| PC3 (Prostate) | < 10 | - | - | - | [2] | |
| MCF12F (Normal Breast Epithelial) | > 100 | - | - | - | [2] | |
| Chalcone-like agent 4a | K562 (Leukemia) | ≤ 3.86 | - | Etoposide (B1684455) | 21.9 - 31.5 | [3] |
| MDA-MB-231 (Breast) | ≤ 3.86 | - | Etoposide | 21.9 - 31.5 | [3] | |
| SK-N-MC (Neuroblastoma) | ≤ 3.86 | - | Etoposide | 21.9 - 31.5 | [3] |
Key Observations:
-
Several derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some showing IC50 values in the low microgram per milliliter range.[2][3]
-
The brominated acetophenone derivative 5c demonstrated remarkable cytotoxicity against all tested cancer cell lines while showing significantly lower toxicity towards the normal breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells.[2]
-
The chalcone-like agent 4a was found to be 6-17 times more potent than the standard chemotherapeutic drug etoposide against the tested cell lines.[3]
-
The 2'-hydroxy-2-bromo-4,5-dimethoxychalcone showed moderate activity when compared to doxorubicin.[1]
Experimental Protocols
The cytotoxicity of these derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action: Signaling Pathways
Studies on chalcone (B49325) derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The proposed signaling pathway involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound derivatives.
The proposed mechanism suggests that these derivatives can lead to an increase in intracellular Reactive Oxygen Species (ROS).[2] This oxidative stress, coupled with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, disrupts the mitochondrial membrane potential.[4] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, starting with initiator caspase-9 and leading to the activation of executioner caspases-3 and -7.[4] These executioner caspases are responsible for the cleavage of cellular substrates, ultimately leading to programmed cell death or apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 2-Bromo-4'-hydroxyacetophenone, a versatile intermediate in organic synthesis. We will explore the competing pathways in its synthesis—α-bromination versus nuclear bromination—and delve into its subsequent functionalization through O-alkylation, N-alkylation, and S-alkylation, as well as its utility in the synthesis of chalcones and other heterocyclic compounds. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to aid in understanding and experimental design.
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound from 4'-hydroxyacetophenone (B195518) primarily proceeds via bromination. However, the reaction conditions critically determine the regioselectivity, leading to either the desired α-bromination product or the nuclear bromination byproduct, 3,5-dibromo-4-hydroxyacetophenone.[1] The hydroxyl group of the phenol (B47542) ring is an activating group, making the aromatic ring susceptible to electrophilic substitution.[2]
α-Bromination (Side-Chain Bromination)
This is the desired pathway to synthesize this compound. The reaction involves the substitution of a bromine atom on the carbon alpha to the carbonyl group.
Nuclear Bromination (Ring Bromination)
Under certain conditions, electrophilic aromatic substitution occurs, leading to the bromination of the phenyl ring, primarily at the positions ortho to the hydroxyl group.[1]
The choice of brominating agent, solvent, and catalyst are crucial in directing the reaction towards the desired product.[3]
Comparative Data for the Synthesis of Brominated 4'-hydroxyacetophenone Derivatives
| Product | Brominating Agent | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| This compound (α-Bromination) | Bromine | Ether | 0°C | ~64% | [4] |
| This compound (α-Bromination) | Pyridinium hydrobromide perbromide | THF | Room Temperature | High | [5] |
| This compound (α-Bromination) | N-Bromosuccinimide (NBS) | Acetonitrile | Neutral Al2O3, Reflux | 94% | [3] |
| 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination) | NH4Br-(NH4)2S2O8 | Water | Grinding | High | [1] |
| 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination) | NH4Br-oxone | Methanol | Reflux | High | [1] |
| 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination) | Zn-Br2 | Water | Room Temperature | High | [1] |
Visualizing the Competing Bromination Pathways
Caption: Reaction conditions determine the outcome of the bromination of 4'-hydroxyacetophenone.
Reactions of this compound: A Versatile Building Block
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules due to the reactivity of its α-bromo group.[5][6]
O-Alkylation
The phenolic hydroxyl group can be alkylated to form ether derivatives. This reaction is typically carried out in the presence of a base.
N-Alkylation
The α-bromo group readily reacts with primary and secondary amines to yield α-amino ketones.
S-Alkylation
Thiols can be S-alkylated with this compound to produce α-thio ketones. A specific example is the reaction with thiocyanate (B1210189) salts.[7]
Synthesis of Chalcones
This compound can be a precursor in the synthesis of chalcones, which are known for their diverse biological activities. Although direct use is less common, dehalogenation or use in multi-step syntheses is possible.
Comparative Data for Reactions of this compound
| Reaction Type | Reactant | Product | Conditions | Yield (%) | Reference |
| O-Alkylation | Substituted Phenol | Aryl Ether Derivative | K2CO3, DMF, 80°C | - | General Protocol[8] |
| N-Alkylation | Aniline | 2-(phenylamino)-1-(4-hydroxyphenyl)ethanone | K2CO3, Acetonitrile, 80°C | - | General Protocol |
| S-Alkylation | NH4SCN | 2-Thiocyano-4'-hydroxyacetophenone | EtOH/H2O, Room Temp | 49% | [7] |
Visualizing a General Experimental Workflow
Caption: A typical workflow for the synthesis of derivatives from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (α-Bromination)[4]
-
Dissolve 4'-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add bromine (17.6 g, 110 mmol) dropwise over 20 minutes with stirring.
-
Stir the mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry over magnesium sulfate.
-
Concentrate the solution in vacuo.
-
Recrystallize the crude product from ether to yield this compound (14.1 g).
Protocol 2: Synthesis of 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination)[1]
-
To a well-stirred solution of 4'-hydroxyacetophenone (1 mmol) and ammonium (B1175870) bromide (2 mmol) in methanol, add oxone (2.5 mmol).
-
Heat the reaction mixture to reflux for 120 minutes.
-
Dilute the reaction mixture with water.
-
Filter the precipitated solid and recrystallize from ethanol (B145695) to obtain pure 3,5-dibromo-4-hydroxyacetophenone.
Protocol 3: General Procedure for O-Alkylation of Phenols[8]
-
In a round-bottom flask, suspend the phenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Add deionized water to the filtrate and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of 2-Thiocyano-4'-hydroxyacetophenone[7]
-
Dissolve this compound (428 mg, 2.00 mmol) and ammonium thiocyanate (304 mg, 4.00 mmol) in a mixture of ethanol and water (2 mL, 2:1 v/v).
-
Stir the mixture at room temperature overnight.
-
Pour the mixture onto ice and filter the precipitate.
-
Recrystallize the crude product from ethyl acetate/cyclohexane to yield pure 2-Thiocyano-4'-hydroxyacetophenone (191 mg).
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Comparative Study: 2-Bromo-4'-hydroxyacetophenone as a Potent Inhibitor of Protein Tyrosine Phosphatases
For Immediate Release
[City, State] – [Date] – In the landscape of enzyme inhibition research, 2-Bromo-4'-hydroxyacetophenone has emerged as a significant covalent inhibitor of key protein tyrosine phosphatases (PTPs), demonstrating notable effects on enzymes crucial to cellular signaling pathways implicated in diabetes, cancer, and inflammatory diseases. This guide provides a comprehensive comparison of its inhibitory effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, a well-characterized α-haloacetophenone derivative, acts as a covalent inhibitor by forming a stable bond with the catalytic site of target enzymes.[1] Its primary targets identified to date are Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 1 (SHP-1), both of which are critical regulators of cellular processes.[2][3]
Performance Comparison: Inhibitory Effects on PTP1B and SHP-1
The inhibitory potential of this compound is most evident in its action against PTP1B and SHP-1. The following tables summarize the available quantitative data for this compound and provide a comparison with other known inhibitors of these enzymes.
Table 1: Comparative Inhibitory Activity against Protein Tyrosine Phosphatase 1B (PTP1B)
| Inhibitor | Type of Inhibition | K_i_ (μM) | IC_50_ (μM) |
| This compound | Covalent | 42[4][5][6] | Not Directly Reported |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | - | 1[7] |
| Ertiprotafib | Active-site | - | 1.6 - 29 |
| JTT-551 | - | 0.22 | - |
Table 2: Comparative Inhibitory Activity against Src Homology Region 2 Domain-containing Phosphatase 1 (SHP-1)
| Inhibitor | Type of Inhibition | K_i_ (μM) | IC_50_ (μM) |
| This compound | Covalent | 43[2][3][5] | Not Directly Reported |
| M-029 | Covalent | 76.7 | 2.6 |
| SB-8091 | Allosteric | - | 0.0102 |
Note: The IC_50_ and K_i_ values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
An IC_50_ value of 3.7 µM has been reported for this compound in an assay measuring the inhibition of endothelial cell network formation, a cellular process where PTPs play a role.[2] This suggests potent activity in a cell-based context.
Signaling Pathways and Experimental Workflow
To visualize the context of this inhibitor's action, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing enzyme inhibition.
Experimental Protocols
A generalized protocol for determining the inhibitory effect of this compound on protein tyrosine phosphatases is provided below.
Objective: To determine the in vitro inhibitory potency (IC_50_ and/or K_i_) of this compound against a specific protein tyrosine phosphatase (e.g., PTP1B or SHP-1).
Materials:
-
Recombinant human PTP1B or SHP-1 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Reaction: a. To each well of a 96-well microplate, add the assay buffer. b. Add the diluted this compound solutions to the respective wells. Include a control with DMSO only (no inhibitor). c. Add the diluted enzyme solution to all wells. d. Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time to allow for covalent bond formation. e. Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Data Collection: a. Immediately after substrate addition, measure the absorbance at 405 nm at regular intervals using a microplate reader. This measures the formation of the product, p-nitrophenol.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_50_ value. d. For K_i_ determination, perform the assay at various substrate concentrations and inhibitor concentrations to analyze the enzyme kinetics using methods such as Lineweaver-Burk or Dixon plots.
Selectivity Profile
Currently, there is limited publicly available data on the broader selectivity profile of this compound against a wide range of other enzymes. While its inhibitory action on PTP1B and SHP-1 is established, its effects on other phosphatases or different classes of enzymes require further investigation to fully understand its specificity and potential off-target effects. One study on 4-hydroxyacetophenone monooxygenase (HAPMO) indicated that various derivatives of 4-hydroxyacetophenone can be substrates, but this does not directly address the inhibitory activity of the brominated compound on this or other enzymes.[8][9]
Conclusion
This compound is a potent covalent inhibitor of the protein tyrosine phosphatases PTP1B and SHP-1. Its ability to irreversibly bind to and inactivate these key regulatory enzymes makes it a valuable tool for studying their roles in cellular signaling and a potential starting point for the development of therapeutic agents. Further research is warranted to establish a direct comparative profile with other inhibitors under standardized conditions and to fully elucidate its enzyme selectivity profile.
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. This compound | 2491-38-5 [chemicalbook.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Substrate specificity and enantioselectivity of 4-hydroxyacetophenone monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4'-hydroxyacetophenone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-4'-hydroxyacetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly, in accordance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, can cause serious eye irritation or severe skin burns, and may be corrosive to metals. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) includes:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [1] |
| Molecular Formula | C8H7BrO2 | [2] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid | [2] |
| Melting Point | 123-126°C | [2] |
| Boiling Point (Predicted) | 338.7 ± 17.0°C | [2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol provides a general framework for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste: Due to its toxic and corrosive properties, this compound and any materials contaminated with it must be treated as hazardous waste.[4]
-
Segregation: Do not mix this waste with non-hazardous materials. It should be segregated from other types of chemical waste to prevent dangerous reactions. For instance, store it separately from strong oxidizing agents, acids, and bases.[5]
Step 2: Waste Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation in a designated SAA.[4][5]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free from cracks or deterioration.[5][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Corrosive").
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7] Ensure the container is not filled beyond 90% capacity to allow for expansion.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a pickup.[4]
-
Licensed Disposal Company: The EHS department will typically work with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations. One common disposal method for this type of compound is high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date it was sent for disposal, as required by regulations.[8]
Step 4: Spill and Decontamination Procedures
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.
-
Dispose of Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be placed in the hazardous waste container for this compound and disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. 2-bromo-4′-hydroxyacetophenone AldrichCPR | 2491-38-5 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for 2-Bromo-4'-hydroxyacetophenone
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier and Hazard Information
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide |
| CAS Number | 2491-38-5[1][2][3] |
| Molecular Formula | C₈H₇BrO₂[1] |
| Molecular Weight | 215.04 g/mol [1] |
| Appearance | White to light yellow to light orange powder or crystal[2] |
Hazard Statements:
-
Causes severe skin burns and eye damage.[2]
-
Causes serious eye irritation.[1]
-
May be corrosive to metals.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield is required when there is a potential for splashes.[4] |
| Hands | Chemical-Resistant Gloves | Double-layered nitrile or neoprene gloves are recommended.[5] Change gloves frequently, especially after direct contact. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat must be worn and fully buttoned.[5][6] |
| Respiratory | Respirator | Required when dusts are generated. Use a respirator with an appropriate filter if not handling within a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
1. Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8]
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment: chemical-resistant spatula, weighing paper or boat, appropriate glassware, and solvent.
-
Don all required PPE as detailed in the table above.
2. Weighing the Compound:
-
Tare a clean, dry weighing boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.
-
Avoid generating dust.[4] If dust is observed, ensure respiratory protection is adequate.
-
Securely close the stock container immediately after use.
3. Transfer and Dissolution:
-
Place the weighing boat with the compound into the desired glassware for dissolution.
-
Slowly add the chosen solvent to the solid to prevent splashing.[8]
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous agitation that could create aerosols.
-
Rinse the weighing boat with a small amount of solvent to ensure the complete transfer of the compound.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing boats, and filter paper in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[8][9]
-
Contaminated PPE: Dispose of used gloves, and other contaminated disposable PPE in a designated hazardous waste container.[8]
2. Decontamination and Cleanup:
-
Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Collect all cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7] Evacuate the area for larger spills and contact the institutional safety office.
Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. 2-bromo-4′-hydroxyacetophenone AldrichCPR | 2491-38-5 [sigmaaldrich.com]
- 2. This compound 2491-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2'-BROMO-4'-HYDROXYACETOPHENONE | VSNCHEM [vsnchem.com]
- 4. echemi.com [echemi.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cdc.gov [cdc.gov]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
